Methyl tridecanoate

Catalog No.
S599513
CAS No.
1731-88-0
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tridecanoate

CAS Number

1731-88-0

Product Name

Methyl tridecanoate

IUPAC Name

methyl tridecanoate

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3

InChI Key

JNDDPBOKWCBQSM-UHFFFAOYSA-N

SMILES

Array

Synonyms

Tridecanoic Acid Methyl Ester; Methyl n-Tridecanoate; NSC 163375

Canonical SMILES

CCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl tridecanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163375. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Biological and Research Activities

Author: Smolecule Technical Support Team. Date: February 2026

Methyl tridecanoate has been identified and studied in various biological contexts, revealing several key activities:

  • Broad-Spectrum Antibacterial Activity: Purified from the plant Monochoria hastata, this compound (referred to as TAME in the study) demonstrated effectiveness against several enteropathogenic bacteria, including Enterococcus faecalis and Salmonella enterica serovar Typhimurium [1]. Its mechanism of action involves disrupting bacterial cell membranes, leading to autolysis (cell rupture) and the leakage of intracellular macromolecules [1].
  • Enzyme Inhibition: It moderately inhibits β-amyloid aggregation and weakly inhibits the enzyme acetylcholinesterase (AChE) [2]. These activities are relevant to research on neurodegenerative diseases.
  • Synergistic Effects: The compound showed synergistic activity with the antibiotic ampicillin, enhancing its effect against E. coli [1].
  • In Silico Binding: Molecular docking studies suggest that this compound has a strong binding affinity for the E. coli DNA Gyrase B protein, which may contribute to its antibacterial action by causing conformational changes in this essential bacterial enzyme [1].

The following diagram summarizes its established and potential mechanisms of action based on current research.

cluster_antibacterial Antibacterial Mechanisms cluster_neuro Neurological Research Associations MethylTridecanoate This compound CellMembrane Bacterial Cell Membrane MethylTridecanoate->CellMembrane Disrupts DNAGyrase Inhibition of DNA Gyrase B MethylTridecanoate->DNAGyrase Binds to Synergy Synergy with Ampicillin MethylTridecanoate->Synergy Enhances AmyloidAgg Inhibition of β-amyloid aggregation MethylTridecanoate->AmyloidAgg Moderately Inhibits AChE Inhibition of Acetylcholinesterase (AChE) MethylTridecanoate->AChE Weakly Inhibits CellRupture Cell Rupture & Autolysis CellMembrane->CellRupture MacromoleculeLeak Macromolecule Leakage CellMembrane->MacromoleculeLeak

Key Experimental Protocols

For researchers looking to work with this compound, here are detailed methodologies for two key applications.

Protocol 1: Microfluidic Derivatization of Free Fatty Acids to FAMEs

This protocol uses a microfluidic device for rapid, automated derivatization of free fatty acids (like tridecanoic acid) into their corresponding methyl esters (FAMEs) for GC-MS analysis [3].

  • Key Steps:
    • Device Fabrication: A glass microfluidic device is fabricated with two inlet channels that intersect and form a single 29 μL reaction channel.
    • Reagent Setup:
      • Input 1: Methanolic-HCl reagent.
      • Input 2: Free Fatty Acid (FFA) sample (e.g., 100 μg/mL tridecanoic acid in methanol), loaded via a 7.4 μL injection loop.
    • Optimal Reaction Conditions:
      • Temperature: 55°C.
      • Derivatization Time (Tder): 0.8 minutes.
      • Reagent Ratio (Rder): 4.9 parts methanolic-HCl to 1 part FFA.
    • Product Collection: The derivatized FAME product is collected directly into a vial containing hexane and an internal standard (e.g., methyl pentadecanoate), placed in an ice bath.
    • Sample Preparation for GC-MS: The hexane phase is transferred, evaporated under a stream of N₂, and reconstituted in 100 μL of hexane for injection.

The workflow for this automated derivatization is outlined below.

ReagentA Methanolic-HCl Chip Microfluidic Device (55°C, Tder=0.8 min) ReagentA->Chip ReagentB FFA Sample in Methanol ReagentB->Chip Collection Collection into Hexane & Internal Standard Chip->Collection Prep Concentrate & Reconstitute in Hexane Collection->Prep Analysis GC-MS Analysis Prep->Analysis

Protocol 2: Assessing Antibacterial Efficacy and Mechanism

This protocol details the methods used to evaluate the antibacterial activity and cell-membrane-disrupting action of this compound [1].

  • Key Steps:
    • Purification: The compound can be purified from a crude plant extract (e.g., Monochoria hastata leaf) using silica gel column chromatography with an eluent of n-hexane and ethyl acetate (2:3 v/v) with a few drops of formic acid.
    • Antibacterial Susceptibility Testing:
      • Methods: Agar-well diffusion and broth microdilution.
      • Measurements: Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
    • Lactate Dehydrogenase (LDH) Assay: Quantify the release of the cytoplasmic enzyme LDH from treated bacterial cells into the extracellular medium. An increase in extracellular LDH is a direct indicator of membrane damage and non-membrane integrity.
    • Scanning Electron Microscopy (SEM): Fix treated and control bacterial cells (e.g., E. coli) and process them for SEM imaging to visually confirm morphological changes, cell rupture, and autolysis.

Research Applications and Significance

The diverse applications of this compound across scientific disciplines are summarized in the table below.

Field of Research Specific Application / Role Relevance / Significance
Antimicrobial Discovery Model compound for studying antibacterial mechanisms of fatty acid esters [1]. Helps combat multidrug-resistant pathogens; potential for synergistic drug combinations [1].
Lipidomics & Biochemistry Standard or substrate in enzymatic assays for lipases/esterases; study of lipid metabolic pathways [4] [5]. Aids in understanding fundamental lipid biology and enzyme function [5].
Biofuel & Industrial Chemistry Model FAME in biodiesel research; component in organic synthesis of flavors, fragrances, and bio-based polymers [4] [5]. Contributes to the development of sustainable fuels and materials [5].
Neurochemistry Inhibitor of β-amyloid aggregation and acetylcholinesterase (AChE) in in vitro assays [2]. Serves as a tool for research into Alzheimer's disease therapeutics [2].
Analytical Chemistry Derivative for GC-MS analysis of free fatty acid composition in complex biological and environmental samples [3]. Enables high-throughput, automated sample preparation for volume-limited samples [3].

Safety and Handling Information

  • Hazard Statements: this compound is classified with hazard codes H318 ("Causes serious eye damage") and H413 ("May cause long lasting harmful effects to aquatic life") [2].
  • Precautionary Measures: When handling, use personal protective equipment including eyes shields and gloves [2].
  • Storage: It is recommended to store the compound at room temperature in a cool and dark place (below 15°C), though some suppliers recommend -20°C for long-term storage [4] [6].

References

methyl tridecanoate safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

The table below summarizes the basic identification and physical property data for methyl tridecanoate. Please note that many specific data points were not available (N/A) in the searched material [1].

Property Description
Chemical Name This compound [1]
CAS Number 1731-88-0 [1]
Molecular Formula C₁₄H₂₈O₂ [1]
Molecular Weight 228.37 g/mol [1]
Physical State Solid [1]
Melting Point N/A
Boiling Point N/A
Flash Point N/A
Solubility Insoluble in water [2] [1]

Hazards Identification and First Aid

According to the sourced Safety Data Sheet, this compound is not classified as a hazardous substance [1]. Nevertheless, standard laboratory precautions and first aid measures are advised, as summarized below.

Aspect Description
Classification Not a hazardous substance or mixture [1].
GHS Label Elements Not a hazardous substance or mixture [1].
Inhalation Move to fresh air. If breathing is difficult, give CPR (avoid mouth-to-mouth). Get medical attention [1].
Skin Contact Rinse thoroughly with plenty of water. Remove contaminated clothing and consult a physician [1].
Eye Contact Immediately flush eyes with plenty of water for several minutes, holding eyelids open. Remove contact lenses. Call a physician [1].
Ingestion Rinse mouth with water (if conscious). Do not induce vomiting. Get immediate medical attention [1].

Handling, Storage, and Disposal

Adhering to safe handling and storage procedures is crucial to maintain a safe laboratory environment.

Aspect Guideline
Safe Handling Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area. Avoid dust formation [1].
Safe Storage Keep the container tightly sealed in a cool, well-ventilated place. Store away from direct heat and ignition sources [1].
Accidental Spills Wear personal protective equipment. Absorb the spill with a suitable inert material (e.g., diatomite). Clean surfaces with alcohol and dispose of according to regulations [1].
Disposal Dispose of the substance and contaminated packaging in accordance with all local, state, and federal regulations [1].

Safe Handling Workflow

The diagram below outlines the key procedures for safely handling this compound in a laboratory setting, based on the guidelines from the SDS [1].

Start Start Handling This compound PPE Wear Appropriate PPE: Safety goggles, gloves, impervious lab coat Start->PPE Ventilation Work in Well-Ventilated Area or Fume Hood PPE->Ventilation Avoid Avoid Actions That Create Dust or Aerosols Ventilation->Avoid Emergency Know Emergency Procedures and Eye Wash/Shower Locations Avoid->Emergency End Proceed with Experimental Use Emergency->End

Research Use and Context

  • Specified Use: The available data sheet explicitly states that this compound is for research use only and is not intended for human or veterinary diagnostic or medical use [2] [1].
  • Toxicological Information: The toxicological effects of this product have not been thoroughly studied. It is not listed as a carcinogen by NTP, IARC, OSHA, or ACGIH [1].

Recommendations for Further Information

The information found is limited. For a comprehensive risk assessment, I strongly suggest you:

  • Consult Reputable Databases: Obtain a full SDS from major chemical suppliers like Sigma-Aldrich (Merck) or Thermo Fisher Scientific.
  • Verify in Your Context: The properties and hazards of chemicals can vary with form (e.g., powder vs. solution) and specific experimental conditions. Ensure the SDS you use matches your intended application.

References

methyl tridecanoate synthesis production process

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Production Overview

The table below summarizes the key information found on the synthesis and properties of methyl tridecanoate.

Aspect Details
Synthetic Method Prepared via routes involving methyl-substituted cyclohexane-1,3-diones as chain extenders [1].
Industrial Production Produced by transesterification of fatty acids from renewable sources (e.g., palm, soybean oil) with methanol, using acid or base catalysts [2].
Molecular Formula C₁₄H₂₈O₂ [3]
CAS Number 1731-88-0 [3]
Physical State Liquid [3]
Melting Point 5.5 °C [3]
Boiling Point 131 °C at 4 mm Hg [3]
Density 0.864 g/mL at 25 °C [3]

Detailed Experimental Workflow

The search results do not provide a detailed, step-by-step lab protocol for the specific synthesis of this compound. However, a general methodology for the optimized production of a different, but related, bioactive compound via microbial fermentation is detailed below. This illustrates the depth of process optimization that can be applied to chemical production.

cluster_0 Optimized Fermentation Parameters Pre-Inoculum Preparation Pre-Inoculum Preparation Fermentation in Bioreactor Fermentation in Bioreactor Pre-Inoculum Preparation->Fermentation in Bioreactor Harvest & Extraction Harvest & Extraction Fermentation in Bioreactor->Harvest & Extraction Antibacterial Assay Antibacterial Assay Harvest & Extraction->Antibacterial Assay Optimized Parameters Optimized Parameters Optimized Parameters->Fermentation in Bioreactor Carbon Source: 9.7 g/L Glucose Carbon Source: 9.7 g/L Glucose Nitrogen Source: 0.74 g/L Urea Nitrogen Source: 0.74 g/L Urea pH: 6.48 pH: 6.48 Temperature: 26°C Temperature: 26°C Incubation Time: 8.76 days Incubation Time: 8.76 days

Experimental workflow for optimized metabolite production, adaptable for biosynthesis processes.

This workflow, adapted from a study on producing bioactive compounds from an endophytic fungus, demonstrates a rigorous approach to process optimization [4].

  • Pre-Inoculum Preparation: The production strain (e.g., Cochliobolus sp. APS1) is first grown on a solid medium like Potato Dextrose Agar (PDA) to obtain a pure culture. A pre-inoculum is then prepared by transferring the culture to a liquid broth such as Potato Dextrose Broth (PDB) and incubating it with shaking to promote aerobic growth [4].
  • Fermentation in Bioreactor: The pre-inoculum is transferred to a production bioreactor (e.g., a 250 mL Erlenmeyer flask with a 90 mL working volume). Key parameters are critically controlled. The study optimized these using a Box-Behnken Design (BBD) and Response Surface Methodology (RSM), leading to a 45% enhancement in antibacterial activity of the target metabolite. The optimized conditions were [4]:
    • Carbon Source: 9.7 g/L Glucose
    • Nitrogen Source: 0.74 g/L Urea
    • Initial Medium pH: 6.48
    • Incubation Temperature: 26 °C
    • Fermentation Time: 8.76 days
  • Harvest and Extraction: After fermentation, the broth is processed. Biomass is often separated, and the target compounds are extracted from the broth or cells using an organic solvent like ethyl acetate [4].
  • Analysis and Bioassay: The crude extract can be analyzed by techniques like GC-MS or NMR for identification. Bioactivity is confirmed through assays; for example, the optimized extract showed a zone of inhibition of 22.81 ± 0.16 mm against MRSA (Methicillin-resistant Staphylococcus aureus) in an agar well diffusion assay [4].

A Path Forward for Your Research

The search results indicate that a detailed, step-by-step "cookbook" protocol for this compound synthesis is not publicly available in the searched sources. To acquire the depth of information required for a whitepaper, I suggest you:

  • Consult Specialized Databases: Search deeply within academic databases like ACS Publications, ScienceDirect, and SpringerLink for the full text of papers such as the one cited from the Journal of the Chemical Society C: Organic (1971) [1].
  • Refine Your Search: Use the specific chemical name along with terms like "experimental procedure," "supporting information," or "supplementary material" to find more detailed methods.
  • Explore Biosynthesis: Consider the growing field of bio-production. The patent [5] suggests that engineered thioesterase enzymes in microorganisms can be used to produce specific fatty acid derivatives, which could be a modern and sustainable route to this compound.

References

Basic Chemical Properties of Methyl Tridecanoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of methyl tridecanoate from the search results.

Property Value Reference
CAS Registry Number 1731-88-0 [1] [2] [3]
Molecular Formula C14H28O2 [1] [2] [3]
Molecular Weight 228.37-228.38 g/mol [1] [2] [3]
Boiling Point 163 °C (at atmospheric pressure); 131 °C (at 4 mmHg) [2] [3]
Melting Point 5.5 °C (lit.) [2] [4]
Flash Point 113-124.9 °C [2] [4]
Density 0.864 g/mL (at 25 °C) [2]
Vapor Pressure ~0.0 ± 0.6 mmHg (at 25°C) [4]
Enthalpy of Vaporization (ΔvapH°) Ranges from 80.0 to 82.7 kJ/mol at 298.15 K [1]

Vapor Pressure and Thermodynamic Data

While a direct vapor pressure value at 25°C is listed as approximately 0.0 mmHg [4], several studies have measured its enthalpy of vaporization (ΔvapH°), which is the energy required to convert one mole of liquid into vapor at a constant pressure. This data is crucial for predicting vapor pressure at other temperatures.

ΔvapH° (kJ/mol) Method Reference
82.68 N/A Majer and Svoboda, 1985 [1]
80.0 ± 0.5 N/A van Genderen, van Miltenburg, et al., 2002 [1]
81.3 ± 0.7 GC, C Fuchs and Peacock, 1980 [1]
82.68 ± 0.84 C Mansson, Sellers, et al., 1977 [1]

Storage and Handling Recommendations

Proper storage is critical for maintaining chemical integrity and ensuring safety.

Aspect Recommendation
Storage Temperature Room temperature (recommended in a cool, dark place, preferably <15°C) [3]. One supplier lists storage at -20°C for long-term stability over three years [5].

| Hazard Statements (GHS) | H318: Causes serious eye irritation. H413: May cause long lasting harmful effects to aquatic life [2] [4]. | | Precautionary Statements | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [2] [4]. | | Personal Protective Equipment (PPE) | Eyeshields, gloves, and appropriate respirator protection are advised [4]. |

Research Context and Potential Protocols

This compound is identified as a saturated fatty acid methyl ester (FAME) commonly used in lipid metabolism and biofuel production research [5]. One study notes its biological activity in moderately inhibiting β-amyloid aggregation and weakly inhibiting acetylcholinesterase (AChE) [4].

While detailed experimental protocols for vapor pressure measurement are not provided, the search results indicate the following standard methodologies:

  • Gas Chromatography (GC) and calorimetry (C) are common methods for determining heats of vaporization, as shown in the thermodynamic data table [1].
  • For analyzing fatty acid content in biological samples like wet microalgal or yeast biomass, a rapid in situ fatty acid methyl ester (FAME) derivatization approach can be used, followed by analysis [4].

Experimental Workflow and Storage Decision Diagram

The following diagrams, created using DOT language, outline general workflows for handling and experimenting with this compound.

G Start Start: Receive this compound CheckMSDS Consult MSDS/SDS Start->CheckMSDS AssessHazards Assess Hazards (H318, H413) CheckMSDS->AssessHazards DonPPE Don Appropriate PPE (Gloves, Eyeshields) AssessHazards->DonPPE StorageDecision Determine Storage Condition DonPPE->StorageDecision StoreRoomTemp Store at Room Temp (<15°C, dark) StorageDecision->StoreRoomTemp Short-term StoreLowTemp Store at -20°C (For long-term stability) StorageDecision->StoreLowTemp Long-term ExperimentalUse Proceed to Experimental Use StoreRoomTemp->ExperimentalUse StoreLowTemp->ExperimentalUse

Handling and storage workflow for this compound, emphasizing safety and storage decisions.

G Start Start Experiment SamplePrep Sample Preparation Start->SamplePrep MethodSelection Analytical Method Selection SamplePrep->MethodSelection GC Gas Chromatography (GC) (e.g., for purity/vapor pressure) MethodSelection->GC Physical Properties Derivatization In-situ FAME Derivatization (for biomass analysis) MethodSelection->Derivatization Biological Sample Analysis DataAnalysis Data Analysis & Modeling GC->DataAnalysis Derivatization->DataAnalysis End Report Results DataAnalysis->End

General experimental workflow for this compound analysis, covering common research applications.

Key Information for Researchers

  • Data Consistency: The core physicochemical data (molecular formula, weight, melting/boiling points) is consistent across authoritative sources like NIST and commercial chemical suppliers [1] [2] [3].
  • Data Gaps: The provided vapor pressure data is limited. For precise vapor pressure calculations across a temperature range, you would need additional thermodynamic parameters or experimental measurement.
  • Storage Clarity: While room temperature storage is generally indicated, the recommendation for cool and dark conditions (<15°C) and an option for -20°C for long-term storage provides flexibility for different research needs [5] [3].

References

Comprehensive Application Notes and Protocols for Methyl Tridecanoate Analysis by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methyl tridecanoate (CAS 1731-88-0), also known as tridecanoic acid methyl ester, is a saturated fatty acid methyl ester (FAME) with the molecular formula C₁₄H₂₈O₂ and a molecular weight of 228.38 g/mol. This compound serves important roles in various scientific and industrial contexts, functioning as a chemical standard in analytical chemistry, a bioactive compound with demonstrated antibacterial properties, and a model analyte in method development for lipid analysis. The accurate analysis of this compound is particularly crucial in lipidomics, quality control of fats and oils, and monitoring of industrial processes such as biodiesel production. These application notes provide detailed protocols for the analysis of this compound using high-performance liquid chromatography (HPLC), addressing the compound's unique chemical properties and the specific challenges associated with its separation and detection.

Analytical Methods

HPLC Analysis of this compound

The analysis of this compound by HPLC requires careful consideration of column chemistry, mobile phase composition, and detection parameters to achieve optimal separation, especially when dealing with complex biological or industrial samples.

2.1.1 Standard HPLC Conditions

Column: Newcrom R1 (reverse-phase with low silanol activity) [1]. Mobile Phase: Acetonitrile/Water with Phosphoric Acid [1]. Detection: UV-Vis or Mass Spectrometry [1]. Sample Preparation: Dissolve this compound in appropriate solvent (methanol or acetonitrile) to desired concentration, typically 0.1-1.0 mg/mL. Filter through 0.45 μm or 0.22 μm membrane prior to injection [1].

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Specification Notes
Column Type Newcrom R1 Reverse-phase with low silanol activity
Mobile Phase Acetonitrile/Water/Phosphoric Acid For MS-compatible methods, replace phosphoric acid with formic acid
Particle Size Standard 5 μm or 3 μm for UPLC Smaller particles available for faster analysis
Flow Rate 1.0 mL/min (standard) Adjustable based on column dimensions and particle size
Injection Volume 1-10 μL Dependent on concentration and detection sensitivity
Analytical Scale Analytical to preparative Method is scalable for impurity isolation

For mass spectrometry-compatible applications, phosphoric acid must be replaced with formic acid to prevent ion source contamination and signal suppression. The method is scalable and can be adapted for both analytical quantitation and preparative-scale isolation of impurities. Smaller 3 μm particle columns are available for ultra-performance liquid chromatography (UPLC) applications, enabling faster analysis times with improved resolution [1].

Complementary GC-Based Methods

While HPLC provides excellent separations for this compound, gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) offers complementary approaches, particularly for volatile analytes or when analyzing complex FAME mixtures.

2.2.1 GC-MS Analysis Conditions

Sample Preparation: Derivatization may be required for free fatty acids prior to GC analysis. Common derivatization methods include base-catalyzed transesterification or acid-catalyzed esterification [2] [3]. Internal Standards: this compound itself can serve as an internal standard in GC analysis of FAMEs. Alternatively, compounds like methyl pentadecanoate or methyl heptadecanoate are used when this compound is the analyte of interest [4] [3]. GC Columns: Zebron ZB-FAME (30 m × 0.25 mm × 0.20 μm) or equivalent polar columns designed specifically for FAME analysis [5]. Temperature Program: 40°C (hold 5 min), ramp to 210°C at 6°C/min [5]. Detection: MS/MS operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity [5].

Table 2: GC-MS/MS MRM Transitions for Fatty Acid Methyl Esters

FAME Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
This compound Specific transitions should be optimized for each instrument
Methyl Heptanoate To be optimized To be optimized To be optimized
Methyl Nonanoate To be optimized To be optimized To be optimized
Methyl Hexadecanoate To be optimized To be optimized To be optimized

Applications in Research

Pharmaceutical and Biomedical Applications

This compound has demonstrated significant antibacterial properties against enteropathogenic bacteria, including both Gram-positive and Gram-negative strains. Research has identified its presence as an active component in the medicinal plant Monochoria hastata, traditionally used to treat gastrointestinal diseases. The compound exhibits a dual mechanism of action, causing extracellular leakage through disruption of cellular morphology and binding strongly to Escherichia coli DNA Gyrase B protein, causing conformational changes that inhibit bacterial replication. Studies have shown that this compound induces significant cell autolysis in E. coli and Enterococcus faecalis at concentrations of 375-750 μg/mL, and exhibits synergistic effects with conventional antibiotics like ampicillin, potentially enhancing efficacy against drug-resistant strains [6].

Analytical and Industrial Applications

In analytical chemistry, this compound serves as a versatile internal standard for chromatographic analyses. Its intermediate chain length and chemical stability make it ideal for quantitation of both short-chain and long-chain fatty acid methyl esters. The compound finds particular utility in the analysis of oxidized fats and oils, where it helps quantify degradation products formed during thermal processing [4]. In industrial contexts, this compound is relevant to biodiesel production and bioreactor monitoring, where FAME profiles serve as quality indicators and process control parameters [5]. Recent advances in green analytical chemistry have incorporated this compound analysis into solvent-free methods using techniques like SPME Arrow extraction coupled with GC-MS/MS, significantly reducing environmental impact while maintaining analytical performance [5].

Experimental Protocols

Sample Preparation Methods
4.1.1 Derivatization of Free Fatty Acids to FAMEs

Base-Catalyzed Transesterification:

  • Weigh approximately 50-100 mg of lipid sample into a glass vial.
  • Add 2 mL of hexane and mix gently to dissolve.
  • Add 0.2 mL of sodium methoxide solution (2 M in methanol).
  • Vortex vigorously for 30-60 seconds.
  • Let stand for 5-10 minutes at room temperature.
  • Add approximately 1 g of anhydrous sodium sulfate to remove water.
  • Centrifuge and transfer the supernatant to a clean vial for analysis [3].

Acid-Catalyzed Esterification (for Free Fatty Acids):

  • Dissolve the FFA sample in 2 mL of methanolic-HCl (1-2 N).
  • Heat at 55°C for 5-60 minutes (time dependent on analyte).
  • Cool to room temperature.
  • Add 2 mL of hexane and mix thoroughly.
  • Add 2 mL of saturated sodium chloride solution.
  • Vortex and allow phases to separate.
  • Collect the hexane (upper) layer containing the FAMEs [2].
4.1.2 Microfluidic Automated Derivatization

For volume-limited samples or high-throughput applications, a microfluidic approach offers advantages:

  • Fabricate a glass microfluidic device with two inlet channels merging into a single reaction channel (29 μL volume).
  • Deliver FFAs in methanol to one input and methanolic-HCl to the other.
  • Maintain reaction channel at 55°C.
  • Use optimal derivatization parameters: reaction time 0.8 min, methanolic-HCl to FFA ratio of 4.9:1.
  • Collect effluent in hexane containing internal standard.
  • Transfer hexane phase for GC-MS analysis [2].
Analytical Method Validation

For quantitative applications, method validation should include:

  • Linearity: Demonstrate over relevant concentration range (typically 0.1-100 μg/mL).
  • Limit of Detection (LOD) and Quantitation (LOQ): Determine using signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) with %RSD <5%.
  • Accuracy: Assess through spike recovery experiments (target 80-120%).
  • Specificity: Confirm absence of interference from matrix components [7].

Troubleshooting and Optimization

Common Analytical Challenges

Peak Tailing: Often caused by active silanol sites on the column. Mitigate by using columns with low silanol activity (e.g., Newcrom R1) or adding acid modifiers to the mobile phase [1]. Poor Resolution: Adjust mobile phase composition (acetonitrile-to-water ratio) or temperature. For GC methods, optimize temperature ramp rate [5]. Low Recovery: Ensure complete derivatization by verifying reaction time, temperature, and catalyst concentration. For solid-phase extraction, confirm proper solvent strength for elution [2] [3]. Matrix Interference: Implement sample clean-up steps such as solid-phase extraction or liquid-liquid extraction. For complex matrices, use selective detection (MS/MS in MRM mode) [5] [3].

The following workflow diagram illustrates the complete analytical procedure for this compound analysis:

G Start Start Analysis SamplePrep Sample Preparation • Dissolve in appropriate solvent • Filter through 0.45 µm membrane • Derivatize if necessary Start->SamplePrep HPLC HPLC Analysis • Column: Newcrom R1 • Mobile Phase: ACN/Water/H3PO4 • Flow: 1.0 mL/min SamplePrep->HPLC GC Alternative GC Analysis • Column: ZB-FAME • Temperature Program: 40°C to 210°C • Detection: MS/MS MRM mode SamplePrep->GC For volatile analysis Detection Detection & Quantification • UV-Vis or MS detection • Internal standard calibration • Matrix-matched calibration HPLC->Detection GC->Detection DataAnalysis Data Analysis • Peak identification • Quantitation • Quality control assessment Detection->DataAnalysis End Final Report DataAnalysis->End

Conclusion

This compound represents an important analyte in both research and industrial contexts, with applications ranging from pharmaceutical development to quality control of lipid-containing products. The HPLC method presented here, utilizing a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, provides a robust approach for analysis of this compound. Complementary GC methods offer enhanced sensitivity and selectivity for specific applications. The provided protocols for sample preparation, derivatization, and method validation enable researchers to implement these methods in their laboratories with confidence. As research continues to uncover additional biological activities and applications of this compound, these analytical methods will serve as fundamental tools for characterization and quantification.

References

Comprehensive Application Notes and Protocols: Methyl Tridecanoate in Biodiesel Research and Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Tridecanoate in Biodiesel Applications

This compound (C₁₄H₂₈O₂), also known as methyl ester of tridecanoic acid, serves as a critical molecular tool in biodiesel research and development. With a molecular weight of 228.37 g/mol, this compound finds primary application as an analytical standard in gas chromatography for biodiesel quantification and quality control. As the biodiesel industry continues to grow, with production volumes measured in terawatt-hours globally [1], the need for precise analytical methods and sustainable production pathways has become increasingly important. This compound represents both a target fuel molecule and a vital diagnostic tool in the analytical workflows that support biofuel certification and compliance with international fuel standards.

The significance of this compound extends beyond its role as a simple fatty acid methyl ester (FAME). As a medium-chain fatty acid ester, it exhibits fuel properties that make it valuable for studying biodiesel combustion characteristics, cold flow properties, and energy content. Research indicates that medium-chain FAMEs like this compound may offer advantages in certain fuel applications due to their balanced combustion characteristics and potentially favorable cold flow properties compared to longer-chain esters. Furthermore, its utility in entomological research [2] demonstrates the diverse applications of this compound across multiple scientific disciplines, highlighting its importance as a versatile biochemical tool in both basic and applied research contexts.

Analytical Applications and Protocol

Internal Standard Protocol for Biodiesel Analysis

This compound serves as an internal quantification standard in gas chromatographic (GC) analysis of biodiesel samples. This application leverages its chemical stability and distinct retention time to enable precise quantification of fatty acid methyl ester (FAME) profiles in biodiesel samples. The protocol begins with accurate weighing of approximately 10 mg of high-purity this compound, which is then dissolved in hexane or heptane to create a stock solution of precisely 1 mg/mL concentration. For sample preparation, 100 µL of this internal standard solution is added to precisely 10 mg of the biodiesel sample, followed by dilution to 10 mL with the same solvent. This creates a consistent 1:100 sample-to-standard ratio that enables accurate quantification of all FAME components present in the biodiesel sample through comparative peak area analysis.

The analytical procedure requires instrument calibration using a certified FAME mix with known concentrations, following established methodologies such as EN 14103 for biodiesel content determination. Critical steps include maintaining consistent injection volumes (typically 1 µL), using appropriate GC column selection (polar stationary phases like cyanopropyl polysiloxane), and implementing temperature programming optimized for FAME separation. The quantification calculation employs the formula: Concentration of Unknown FAME = (Area of Unknown FAME / Area of this compound) × (Concentration of this compound) × Response Factor. This protocol requires verification of linearity across the expected concentration range (typically 0.1-10 mg/mL) and confirmation of resolution from neighboring FAME peaks to ensure analytical accuracy [2].

This compound Specifications and Handling

Table 1: Technical Specifications of this compound

Parameter Specification Notes
Molecular Weight 228.37 g/mol -
Physical Form Solution Supplied as ready-to-use solution
Purity Grade Biotechnology Grade Highly pure, suitable for research applications
Solution Preparation Type I ultrapure water (>18 MΩ-cm resistivity) Filtered through 0.22 µm filter
Storage Conditions Room temperature Stable under recommended conditions
Primary Applications Biodiesel analysis, Biochemical research GC internal standard, Molecular tool

Quality assurance measures for this compound include certificate of analysis verification, purity confirmation via chromatographic methods, and stability monitoring throughout the product lifecycle. The compound should be handled in accordance with good laboratory practices, with particular attention to proper sealing of containers to prevent solvent evaporation and contamination. For long-term storage, inert atmosphere protection (nitrogen or argon blanket) is recommended to prevent oxidative degradation. Usage precautions include working in well-ventilated areas and using appropriate personal protective equipment when handling the concentrated standard [2].

Microbial Production Protocol

Engineering FAME Biosynthesis in E. coli

The microbial production of fatty acid methyl esters (FAMEs), including this compound, employs metabolic engineering strategies in E. coli to convert endogenous fatty acids into biodiesel precursors. This approach utilizes a simplified pathway that relies on S-adenosyl methionine (SAM) as the methyl group donor and a broad-specificity methyltransferase to catalyze the methylation reaction. The key advantage of this biological production method lies in its direct methylation mechanism, which bypasses the need for the separate alcohol production pathway required for fatty acid ethyl ester (FAEE) synthesis. The experimental workflow begins with strain construction, where E. coli SS00 (JW 1794-1 λ(DE3) ΔfadD) is engineered to disrupt fatty acid degradation (ΔfadD mutation) and enable high-level free fatty acid production [3] [4].

The protocol proceeds with the introduction of two key genetic elements: the Drosophila melanogaster Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) and the Umbellularia californica acyl-ACP thioesterase (BTE). The BTE component redirects cellular fatty acid biosynthesis toward medium-chain free fatty acids (particularly C12:0 lauric acid), while DmJHAMT catalyzes the SAM-dependent methylation of these fatty acids to produce the corresponding FAMEs. For optimal results, these genes are typically expressed from plasmid-based systems (pDmJHAMT-pET15b and pUcBTE-pBAD/p15A) to achieve high enzyme expression levels. The engineered strain (SS3B) is then cultivated in modified M9 media supplemented with 1% glucose as the carbon source, and production is induced during mid-log phase growth (OD600 ≈ 0.6) by adding 0.2% arabinose and 0.1 mM IPTG to activate expression of the heterologous enzymes [3] [4].

SAM Pathway Enhancement and FAME Recovery

To address the SAM limitation often observed in FAME production, an enhanced protocol includes the genomic integration of methionine synthase (Mat1A) from rat liver. This modification increases the intracellular SAM pool by approximately 3-fold (from 71 ± 19 to 192 ± 3 nmoles per gram of cells), significantly boosting FAME production. The cultivation conditions require careful monitoring, with temperature maintained at 30°C throughout the production phase to balance metabolic activity and enzyme stability. The production period extends for 48 hours post-induction, during which the culture is supplemented with 10% dodecane overlay to capture volatile FAMEs and prevent product loss through evaporation. This critical step enhances the measured FAME titer by approximately 25% compared to cultures without the organic overlay [3] [4].

The FAME extraction and analysis phase employs a combination of organic solvent extraction (hexane:methanol, 2:1 v/v) followed by gas chromatography-mass spectrometry (GC-MS) for quantification and identification. The separation typically uses a DB-Wax column or equivalent polar stationary phase with temperature programming from 50°C to 250°C at 5°C/min. Identification is confirmed by comparison with authentic FAME standards, including this compound, using both retention time alignment and mass spectral matching. The production outcomes typically show a titer of approximately 370 mg/L of medium-chain FAMEs with this optimized protocol, representing a 35-fold improvement over previous microbial FAME production systems [3] [4].

Table 2: Microbial Production of FAMEs in Engineered E. coli

Strain/Parameter Description/Value Effect on Production
Base Strain SS00 (ΔfadD) Enables free fatty acid accumulation
Thioesterase U. californica (BTE) Directs synthesis to C12-C14 fatty acids
Methyltransferase D. melanogaster (DmJHAMT) Catalyzes FAME formation from fatty acids
SAM Enhancement Genomic Mat1A integration 19% increase in FAME titer (370 mg/L)
Kinetic Parameters Km = 59 μM, kcat = 0.15 min⁻¹ (C12:0) Moderate enzyme efficiency
Optimal Conditions 30°C, 48h production, dodecane overlay Maximizes titer and prevents volatilization

Pathway Engineering and Process Optimization

Metabolic Engineering Strategies

The microbial production of this compound and related FAMEs requires strategic pathway engineering to optimize carbon flux toward the desired products. The most successful approach involves a modular metabolic engineering strategy that addresses three key aspects: precursor supply, cofactor balancing, and product sequestration. For precursor supply, the implementation of the ΔfadD mutation prevents fatty acid degradation while the overexpression of medium-chain-specific thioesterases (such as BTE from U. californica) redirects the native fatty acid biosynthesis pathway toward the desired chain lengths (C12-C14). This strategy effectively eliminates feedback inhibition by preventing acyl-ACP accumulation, which normally downregulates fatty acid biosynthesis in wild-type strains [3] [4].

The cofactor balancing component addresses the SAM dependency of the methylation reaction. The initial engineering approach used plasmid-based expression of methionine adenosyltransferase (Mat1A), which resulted in an 8.5-fold increase in SAM levels but paradoxically decreased FAME production, likely due to cellular toxicity and metabolic burden. The optimized approach instead uses genomic integration of Mat1A under a T7 promoter, which provides a more moderate 3-fold increase in SAM levels but avoids the detrimental effects on cell viability and FAME production. This modification not only increases SAM availability but also improves the SAM:SAH ratio (S-adenosylhomocysteine), reducing the inhibitory effect of SAH on the methyltransferase activity. The final component involves product sequestration through a dodecane overlay, which captures the FAMEs as they are produced and minimizes product loss through volatility or potential cellular toxicity [3] [4].

FAME_Pathway FAME Biosynthesis Pathway cluster_precursors Precursor Generation cluster_conversion FAME Production Glucose Glucose Fatty_Acids Fatty_Acids Glucose->Fatty_Acids Biosynthesis ACP ACP Acyl_ACP Acyl_ACP ACP->Acyl_ACP SAM SAM Methyltransferase Methyltransferase SAM->Methyltransferase SAH SAH SAM->SAH Methyl Donor FAME FAME Fatty_Acids->Acyl_ACP FFA FFA Acyl_ACP->FFA Thioesterase (BTE) FFA->FAME Methyltransferase (DmJHAMT)

Figure 1: The microbial FAME biosynthesis pathway employs engineered E. coli to convert endogenous precursors into biodiesel molecules. The pathway utilizes a thioesterase to generate free fatty acids and an insect-derived methyltransferase to perform SAM-dependent methylation [3] [4].

Quality Control and Analytical Validation

Analytical Method Validation Protocol

Comprehensive validation of analytical methods using this compound as an internal standard requires demonstration of method precision, accuracy, and robustness according to established analytical guidelines. The precision assessment involves a minimum of six replicate injections of the same sample preparation to determine repeatability, expressed as percent relative standard deviation (%RSD). For biodiesel analysis, the RSD should not exceed 5% for major components (>10% of total FAMEs) and 10% for minor components. The accuracy evaluation employs standard addition methods where known quantities of target FAMEs are added to the sample matrix and recovery percentages are calculated. Acceptable recovery ranges are 95-105% for major components and 90-110% for minor components, with this compound recovery typically expected to fall within the 98-102% range [2].

The linearity and range validation requires analysis of a minimum of five calibration standards covering the expected concentration range (e.g., 0.1-15 mg/mL). The correlation coefficient (R²) should be ≥0.998 for the calibration curve to be considered acceptable. Additional validation parameters include specificity (demonstration of complete separation from other FAME peaks), robustness (testing the method's resilience to small, deliberate variations in analytical conditions), and limit of quantification (typically 0.05 mg/mL for individual FAME components). The system suitability test performed before each analytical sequence should include verification of theoretical plate count (>5,000 for the this compound peak), tailing factor (<2.0), and resolution (>1.5 between adjacent peaks) to ensure the analytical system is performing within specified parameters.

Compliance and Reporting Requirements

Regulatory compliance for biodiesel analysis varies by jurisdiction but generally follows international standards such as ASTM D6751 (United States) and EN 14214 (European Union). The analytical report must include complete chromatographic conditions, identification of all FAME components, and quantification results relative to the this compound internal standard. For research applications, additional reporting should include batch-to-batch variability data, storage stability information, and comparative analysis against certified reference materials when available. Documentation should also capture any method deviations and their potential impact on data quality, ensuring transparency and reproducibility of results across different laboratories [1] [2].

QC_Workflow Biodiesel QC Analytical Workflow Sample_Preparation Sample_Preparation Add Internal Standard\n(this compound) Add Internal Standard (this compound) Sample_Preparation->Add Internal Standard\n(this compound) GC_Analysis GC_Analysis System Suitability Test System Suitability Test GC_Analysis->System Suitability Test Data_Analysis Data_Analysis Identify FAMEs\n(Retention Time Matching) Identify FAMEs (Retention Time Matching) Data_Analysis->Identify FAMEs\n(Retention Time Matching) Validation Validation Generate Certificate\nof Analysis Generate Certificate of Analysis Validation->Generate Certificate\nof Analysis Sample Sample Sample->Sample_Preparation Extract FAMEs Extract FAMEs Add Internal Standard\n(this compound)->Extract FAMEs Dilute to Volume Dilute to Volume Extract FAMEs->Dilute to Volume Dilute to Volume->GC_Analysis System Suitability Test->Data_Analysis Quantify FAMEs\n(Peak Area Ratio) Quantify FAMEs (Peak Area Ratio) Identify FAMEs\n(Retention Time Matching)->Quantify FAMEs\n(Peak Area Ratio) Calculate % Composition Calculate % Composition Quantify FAMEs\n(Peak Area Ratio)->Calculate % Composition Calculate % Composition->Validation

Figure 2: Quality control workflow for biodiesel analysis using this compound as internal standard. The process ensures accurate quantification of FAME content through standardized procedures [2].

Conclusion and Future Perspectives

The applications of This compound in biodiesel research span from analytical methodology to biotechnological production, making it a versatile compound with significant utility across multiple aspects of biofuel development. As global biofuel production continues to expand [1], the role of well-characterized reference standards and efficient production pathways becomes increasingly important. The microbial production of FAMEs through engineered biological systems offers a sustainable alternative to traditional biodiesel production methods, though further optimization is needed to achieve economic viability at industrial scales. Future research directions will likely focus on enhancing methyltransferase efficiency, addressing SAM regeneration limitations, and expanding the substrate range to produce diverse FAME profiles that better mimic petroleum-derived diesel fuels.

The analytical applications of this compound continue to evolve with advancements in chromatographic techniques and the growing need for comprehensive characterization of complex biodiesel blends. As fuel specifications become more stringent and sustainability certifications more comprehensive, the importance of accurate, reproducible analytical methods underpinned by reliable standards like this compound will only increase. Ongoing research in both production and analysis of biodiesel will benefit from the protocols and applications detailed in these notes, potentially leading to improved fuel quality, expanded production capabilities, and enhanced sustainability of the biodiesel industry as a whole.

References

Application Note: Methyl Tridecanoate as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

In the context of transesterification, methyl tridecanoate (C13:0 methyl ester) is a chemically stable compound used to quantify the yield and composition of FAMEs produced from various feedstocks [1] [2] [3].

  • Purpose: It acts as an internal standard for GC analysis. Since its concentration is known precisely when added to a sample, and it is not naturally present in most common oils and fats, the instrument's response to it can be used to accurately calculate the concentrations of other FAMEs in the sample [1] [3].
  • Advantage over Other Standards: Using a FAME as an internal standard (like this compound) is often preferred over a hydrocarbon (like pentadecane) for analyses where the sample undergoes derivatization. This is because it experiences the same procedural losses during sample preparation, leading to more accurate quantification [1].

General Protocol for Use in FAME Analysis

The table below outlines the general steps for incorporating this compound into a FAME analysis workflow following a transesterification reaction.

Step Description Key Considerations
1. Sample Preparation Add a known, precise mass or volume of this compound solution to the sample before the transesterification reaction or before the analysis of pre-formed FAMEs [1]. Ensure the internal standard is homogeneously mixed with the sample.
2. Transesterification Proceed with your chosen transesterification method to convert lipids into FAMEs. This compound is stable and will not participate in the reaction [1].
3. GC Analysis Analyze the FAME mixture using a GC equipped with a flame ionization detector (FID) and a suitable column (e.g., a polar FAMEWAX or highly polar Rt-2560 column) [3]. The internal standard peak (this compound) must be well-separated from other FAME peaks in the chromatogram [3].
4. Quantification Calculate the concentration of target FAMEs in the sample by comparing their peak areas to the peak area of the this compound internal standard, using a pre-established calibration curve or response factors.

This workflow can be visualized as follows:

Start Start Sample Preparation IS Add this compound (Internal Standard) Start->IS Rx Perform Transesterification Reaction IS->Rx GC GC-FID Analysis Rx->GC Quant Quantify FAMEs vs. Internal Standard GC->Quant

Methodological Context from Search Results

While a direct protocol was not found, the following methodological snippets from the search results provide some context for its use:

  • In Fungal Lipid Analysis: One study evaluating direct transesterification methods for fungal biomass mentions using this compound as one of the internal standards for gas chromatography measurements [2].
  • In Waste Oil Analysis: Another study on biodiesel production from industrial waste animal fleshing oil reported this compound as a major composition (39.10%) of the final FAME product, indicating its presence was analyzed via GC-MS [4].

Suggestions for Further Research

To develop a complete experimental protocol, you may need to consult more specialized resources.

  • Look for official standard methods from organizations like AOAC International, AOCS, or the European Pharmacopoeia, which are cited as containing general procedures for FAME derivation and analysis [3].
  • Search for scientific papers specifically focusing on the transesterification of tridecanoic acid or triglycerides containing C13:0 fatty acids.
  • Use broader search terms in scientific databases, such as "FAME analysis internal standard protocol" or "GC quantification of fatty acid methyl esters."

References

Methyl Tridecanoate: Chemical Properties & Applications

Author: Smolecule Technical Support Team. Date: February 2026

Property Category Specification Research Applications

| Basic Identifiers | CAS Number: 1731-88-0 Molecular Formula: C₁₄H₂₈O₂ Molecular Weight: 228.37 g/mol [1] [2] | Lipidomics studies & metabolic pathway analysis [1] | | Structural Class | Saturated Fatty Acid Methyl Ester (FAME) [2] | Model compound in biodiesel production research [1] [2] | | Solubility | DMSO: ≥21 mg/mL Ethanol: ≥15.6 mg/mL (with ultrasonic) Water: Insoluble [2] | Substrate for lipase & esterase activity/kinetic studies [1] | | Physical Form | Liquid (typically stored at -20°C) [2] | Organic synthesis precursor (flavors, fragrances, biopolymers) [1] |

Detailed Experimental Protocol: Lipase Activity Assay with Methyl Tridecanoate

While a direct protocol for this compound was not found in the search results, the following methodology adapts general lipase assay principles for this specific substrate.

Reagent Preparation
  • Substrate Stock Solution (100 mM): Dissolve 22.8 mg of this compound in 1 mL of a suitable organic solvent like DMSO or ethanol [2].
  • Assay Buffer (100 mM Tris-HCl): Prepare buffer at pH 8.0, containing 0.15 M NaCl. Supplement with 1.5% fatty-acid-free BSA to bind released fatty acids [3].
  • Enzyme Solution: Prepare the lipase of interest in a suitable storage buffer. Keep on ice until use.
Assay Procedure
  • In a suitable reaction tube, mix 970 µL of assay buffer with 10 µL of the 100 mM this compound stock solution. The final substrate concentration is approximately 1 mM.
  • Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding 20 µL of the enzyme solution. Mix thoroughly but gently.
  • Incubate the reaction mixture for a predetermined time (e.g., 10-60 minutes).
  • Terminate the reaction by adding 2 mL of an organic solvent like chloroform:methanol (2:1 v/v) or by heating at 95°C for 5 minutes.
Detection and Analysis
  • Separation and Quantification: Analyze the reaction mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). These techniques directly separate and quantify the remaining this compound and the reaction product (tridecanoic acid).
  • Alternative Continuous Assay: For a real-time, homogeneous assay, the principle of a fluorogenic substrate can be employed [3]. While this compound is not fluorescent, a similar FAME substrate can be synthesized with a fluorescent dye (like BODIPY) at the sn-1 position and a quencher at the sn-2 position. Hydrolysis by lipase releases the fluorescent fatty acid, allowing for continuous monitoring of the reaction. The assay conditions (buffer, salts, temperature) would be similar to those described above.

Kinetic Parameter Determination and Experimental Optimization

The workflow for determining the kinetic parameters of a lipase using this compound involves a structured process of experimentation and data analysis, as outlined below.

G Start Start: Kinetic Parameter Determination P1 1. Perform initial rate measurements Start->P1 P2 2. Vary substrate concentration (this compound) P1->P2 P3 3. Measure initial velocity (v₀) for each [S] P2->P3 Opt1 Statistical Optimization (RSM, Box-Behnken) P2->Opt1 For process optimization P4 4. Fit v₀ vs [S] data to Michaelis-Menten model P3->P4 P5 5. Extract kinetic parameters Vₘₐₓ and Kₘ P4->P5 End Obtained Kinetic Parameters P5->End Opt2 Key Factors: Temperature, pH, Enzyme Load, Time Opt1->Opt2 Identifies

Quantitative Data Analysis
  • Model Fitting: The initial velocity (v₀) data obtained at different substrate concentrations ([S]) are fit to the Michaelis-Menten model (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) to determine the maximal velocity (Vₘₐₓ) and the Michaelis constant (Kₘ) [4].
  • Advanced Modeling: For more complex reactions like esterification, a simplified ping-pong bi-bi mechanism model can be applied. This involves nonlinear curve fitting to estimate multiple kinetic parameters simultaneously [5].
Experimental Optimization
  • Statistical Design: Response Surface Methodology (RSM), such as a Box-Behnken Design, can systematically optimize reaction conditions [4] [6].
  • Critical Factors: Key parameters to optimize include:
    • Temperature: Often optimized between 30°C and 50°C [4] [6].
    • pH: Typically explored in the range of 7.0 to 9.0 for many lipases [6].
    • Enzyme Load: Expressed in units of activity [4].
    • Incubation Time: Determined based on the enzyme's activity [6].

Research Applications and Context

This compound serves as a model substrate in diverse research areas due to its defined structure and properties.

  • Enzyme Kinetics and Specificity: It is used to investigate the fundamental activity, selectivity, and kinetic parameters of lipases and esterases from various sources [1].
  • Biocatalyst Screening and Optimization: Researchers employ it as a standard substrate to screen novel lipase-producing bacterial isolates (e.g., from the Bacillus genus) and to optimize their production conditions via submerged fermentation [6].
  • Industrial Process Development: It acts as a representative medium-chain fatty acid ester in studies aimed at developing enzymatic processes for biodiesel production and the synthesis of oleochemicals [1].

Troubleshooting and Technical Notes

  • Solubility Constraints: Due to its hydrophobic nature, ensuring proper solubilization of this compound in the aqueous assay buffer is critical. The use of solvents like DMSO and detergents is essential, but their potential inhibitory effects on the enzyme should be tested [3] [2].
  • Defining a Unit of Activity: One unit of lipase activity can be defined as the amount of enzyme that hydrolyzes 1 μmol of this compound per minute under standard assay conditions (e.g., specific pH and temperature).
  • Blank Controls: Always include appropriate controls, such as a no-enzyme blank, to account for any non-enzymatic hydrolysis of the substrate.
  • Lipase Source Considerations: Be aware that lipase activity can be influenced by activators (e.g., apoC-II) or inhibitors present in biological samples like plasma. Specific inhibitors or antibodies can be used to determine the activity of a particular lipase in a mixture [3].

Conclusion

This compound is a valuable saturated fatty acid methyl ester that provides a well-defined model substrate for lipase assays. Its application spans basic enzymology, biocatalyst discovery, and industrial process development. The successful application of this protocol relies on careful attention to substrate solubility, systematic optimization of reaction conditions using statistical designs, and the use of appropriate analytical methods for accurate quantification.

References

Comprehensive Application Notes and Protocols: Methyl Tridecanoate in Lipidomics Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Tridecanoate in Lipidomics

This compound (C₁₄H₂₈O₂), also known as tridecanoic acid methyl ester, serves as a critical analytical reagent in lipidomics research, primarily functioning as an internal standard for the quantification of fatty acids in complex biological samples. Lipidomics, defined as the large-scale study of pathways and networks of cellular lipids in biological systems, relies heavily on accurate quantification to understand lipid metabolism in health and disease. The selection of this compound as an internal standard is strategic, as this odd-chain fatty acid ester is rarely found in significant quantities in most biological systems, thereby minimizing interference with endogenous lipids during analysis. Its chemical properties, including moderate volatility and compatibility with GC-MS systems, make it particularly suitable for lipidomics applications where precision and reproducibility are paramount.

The significance of this compound in modern lipidomics continues to grow alongside advancements in mass spectrometry and chromatography techniques. As lipidomics has evolved into a powerful tool for understanding the complexities of lipid metabolism, the demand for robust quantification standards has increased correspondingly. This compound addresses key challenges in analytical reproducibility and technical variability that commonly plague lipidomics studies, particularly in the context of sample preparation, extraction efficiency, and instrument response normalization. Its utility spans multiple lipidomics domains, including clinical lipidomics, nutritional lipidomics, and drug development applications where precise lipid quantification can reveal biomarkers, therapeutic targets, and metabolic pathway alterations.

Chemical Properties and Selection Rationale

Structural and Chemical Characteristics

This compound possesses specific chemical properties that make it ideally suited for lipidomics applications. The compound has a molecular weight of 228.38 g/mol and appears as a colorless to almost colorless clear liquid at room temperature, though it should be stored in a cool, dark place (recommended <15°C) to maintain stability. Its boiling point is 163°C, and it has a specific gravity of 0.87 at 20°C, with a refractive index of 1.43 [1]. The methyl ester group enhances volatility compared to the free fatty acid form, making it particularly suitable for gas chromatography applications. The tridecanoic acid backbone (C13:0) represents a medium-chain saturated fatty acid that demonstrates excellent stability during sample processing and analysis.

The chemical stability of this compound under various analytical conditions ensures consistent performance across different experimental protocols. Unlike polyunsaturated fatty acid methyl esters that are susceptible to oxidation, the saturated nature of this compound prevents degradation during sample storage, processing, and analysis. This stability is crucial for obtaining reproducible results in long-term lipidomics studies where multiple analytical batches may be required. Furthermore, its chromatographic behavior provides optimal elution characteristics in standard GC methods, typically emerging in regions of the chromatogram where it doesn't co-elute with common biological fatty acids, thereby minimizing analytical interference.

Rationale for Selection in Lipidomics

The selection of this compound as an internal standard in lipidomics research is based on several strategic advantages:

  • Absence in Biological Systems: Unlike even-chain fatty acids that dominate mammalian lipid metabolism, odd-chain fatty acids like tridecanoic acid are minimally present in most biological samples, reducing the potential for interference with endogenous compounds.
  • Extraction Efficiency Monitoring: When added at the beginning of sample processing, this compound enables precise tracking of extraction efficiency, accounting for losses during sample preparation, derivatization, and analysis.
  • Instrument Performance Verification: Consistent detection of this compound across samples serves as a quality control metric for instrument performance, identifying potential issues with injection, chromatography, or detection.
  • Quantification Accuracy: By serving as a reference compound with known concentration, it enables absolute quantification of target lipids through response factor calculations, correcting for analytical variability.

Table 1: Key Properties of this compound as an Internal Standard

Property Specification Significance in Lipidomics
Molecular Formula C₁₄H₂₈O₂ Medium-chain fatty acid ester suitable for GC analysis
Purity >98.0% (GC) Minimizes impurity interference in quantitative analysis
Physical State Liquid at room temperature Facilitates accurate pipetting and sample preparation
Storage Conditions Room temperature (cool, dark place) Convenient handling and long-term stability
Chromatographic Elution Intermediate retention time Minimizes co-elution with common biological fatty acids

This compound as Internal Standard

Principles of Internal Standardization

In lipidomics research, the use of internal standards like this compound is essential for achieving accurate and reproducible quantification. The fundamental principle involves adding a known quantity of the standard to each sample at the earliest possible stage of analysis, typically before lipid extraction. This approach accounts for variable losses during sample processing, extraction efficiency differences, and instrument response fluctuations. This compound serves as either a primary internal standard for direct quantification or as part of a comprehensive internal standard cocktail covering multiple lipid classes in sophisticated lipidomics workflows.

The effectiveness of internal standardization relies on the chemical similarity between the standard and the target analytes while ensuring analytical distinguishability. This compound meets both criteria by sharing fundamental properties with biological fatty acids (extraction behavior, derivatization response) while being chromatographically resolvable and identifiable via its unique mass spectrum. For quantitative accuracy, the internal standard should experience similar analytical challenges as the target compounds, thereby normalizing for efficiency variations in critical steps like derivatization, extraction, and injection.

Practical Implementation Strategies

The practical implementation of this compound as an internal standard requires careful consideration of concentration optimization and addition protocols. The optimal concentration should be within the linear range of detection while approximating the expected concentrations of target analytes. Typical working concentrations range from 10 to 100 μg/mL depending on the sample matrix and abundance of target lipids. The standard solution is preferably prepared in the same solvent used for lipid extraction to ensure homogeneous distribution throughout the sample.

Table 2: this compound Application Protocols Across Sample Types

Sample Type Recommended Concentration Addition Point Special Considerations
Avocado Mesocarp [2] 30 μL of 1.5 mg/mL Before extraction with chloroform-methanol Accounts for extraction efficiency in plant tissues
Bovine Sperm [3] 30 μL of 1.5 mg/mL With cold methanol at beginning of extraction Normalizes for both neutral and polar lipid fractions
Cell Cultures [4] 1 mL of 0.1 mg/mL Prior to methylation at 85°C Monitors derivatization efficiency in cellular samples
Microfluidic Derivatization [5] 5 μL of IS solution Post-derivatization in collection vial Quality control for automated, volume-limited applications

Experimental Protocols

Lipid Extraction and Derivatization

Protocol 1: Conventional Lipid Extraction with this compound

This protocol is adapted from bovine sperm lipid analysis [3] and represents a robust method for various biological samples:

  • Step 1: Sample Preparation - Begin with frozen aliquots containing approximately 10⁷ cells. Add 30 μL of 1.5 mg/mL this compound as internal standard directly to the sample before extraction.
  • Step 2: Lipid Extraction - Add 500 μL of cold methanol to the sample, vortex thoroughly, and incubate for 10 minutes. Then add 250 μL of cold chloroform and incubate for 2 hours with occasional vortexing.
  • Step 3: Phase Separation - Centrifuge at 15,000×g for 10 minutes at room temperature. Transfer the supernatant to a new tube. Re-extract the pellet with 400 μL of water, centrifuge again, and combine the supernatants.
  • Step 4: Storage - Allow the combined extract to separate overnight at -20°C. Collect the bottom lipid-containing layer, transfer to an amber GC vial, and dry under a gentle nitrogen stream at 40°C. Store the lipid residue at -20°C until analysis.

Protocol 2: Microfluidic Derivatization for Volume-Limited Samples

This advanced protocol [5] enables automated derivatization with significantly reduced reagent consumption:

  • Step 1: Device Preparation - Fabricate a glass microfluidic device with two inlet channels (1 cm length each) that intersect and form a reaction channel (20 cm length, 29 μL volume). Maintain the reaction channel at 55°C using a flexible heater and temperature controller.
  • Step 2: Derivatization Setup - Connect methanolic-HCl to one inlet and FFA standard in methanol to the other via a 7.4 μL injection loop. Use optimal derivatization conditions determined by Design of Experiment: derivatization time (Tder) = 0.8 min and reagent ratio (Rder) = 4.9 (methanolic-HCl:FFA).
  • Step 3: Collection and Extraction - Collect the derivatized product in a glass vial containing 5 μL of this compound IS solution and 5 mL of hexane, stirred in an ice bath. Allow phase separation for 1 minute, then transfer 4 mL of the hexane phase to a new vial.
  • Step 4: Sample Concentration - Evaporate the hexane phase under a gentle nitrogen stream and reconstitute the sample in 100 μL hexane for GC-MS analysis.
GC-MS Analysis Conditions

Standard GC-MS Parameters for this compound Separation

The following method provides optimal separation and detection of this compound and other FAMEs [4] [3]:

  • Column: RTX-5MS capillary column (30 m × 0.25 mm × 0.25 μm)
  • Injection: 1 μL splitless injection at 250°C
  • Carrier Gas: Helium, constant flow mode
  • Oven Program:
    • Initial temperature: 120°C (hold 1 min)
    • Ramp 1: 7°C/min to 250°C
    • Ramp 2: 8°C/min to 295°C (hold 7 min)
  • Mass Spectrometer Conditions:
    • Ionization: Electron impact (70 eV)
    • Ion Source Temperature: 230°C
    • Transfer Line: 310°C
    • Scan Range: 40-650 m/z
    • Scan Rate: 0.8 scans/second

Quantification and Identification

Fatty acids are identified by comparing their retention times and mass spectra with authentic FAME standards, with quantification performed using internal standard calibration against this compound [3]. The gravimetric concentration of each fatty acid is calculated with correction for the molecular weight difference between FAME and corresponding FA. The normalized percentage of each FA is calculated by dividing gravimetric concentration by the total fatty acid concentration and multiplying by 100.

G SamplePreparation Sample Preparation InternalStandard Add this compound Internal Standard SamplePreparation->InternalStandard LipidExtraction Lipid Extraction (Chloroform-Methanol) InternalStandard->LipidExtraction Fractionation Fractionation (Neutral/Polar Lipids) LipidExtraction->Fractionation Derivatization Derivatization to FAME (Saponification + Methylation) Fractionation->Derivatization GCMSAnalysis GC-MS Analysis Derivatization->GCMSAnalysis DataProcessing Data Processing & Quantification GCMSAnalysis->DataProcessing QualityControl Quality Control Assessment DataProcessing->QualityControl

Diagram 1: Comprehensive workflow for lipid analysis using this compound as an internal standard, covering sample preparation to quality control.

Data Processing and Statistical Analysis

Preprocessing and Quality Control

Data preprocessing and quality control form the foundation of reliable lipidomics data interpretation. These steps ensure that the generated data is both trustworthy and reproducible, minimizing the risk of false positives or negatives [6]. The first critical step involves noise reduction through signal filtering and smoothing techniques to enhance data clarity. This is followed by data normalization to adjust for differences in sample concentration and instrument sensitivity, ensuring comparability across samples. For studies involving multiple analytical batches, batch effect correction using methods like ComBat or LOESS normalization is essential to remove technical variations unrelated to biological signals [6].

Several quality control metrics should be monitored throughout the analysis. Signal intensity consistency across replicates indicates good data quality, with outliers suggesting potential technical issues. Retention time alignment is crucial in GC-MS based lipidomics to ensure accurate peak assignment, while mass accuracy must be maintained through regular instrument calibration [6]. Specific software tools facilitate these preprocessing steps, including LipidMatch for lipid identification and batch effect correction, and MS-DIAL for comprehensive data preprocessing including alignment, peak picking, and normalization, particularly suited for untargeted lipidomics [6].

Statistical Analysis and Visualization

Statistical analysis is pivotal for identifying differentially expressed lipids that offer insights into lipid metabolism and its association with biological conditions [6]. Basic statistical approaches include t-tests for comparing two groups and ANOVA for multiple group comparisons, with appropriate adjustments for non-normally distributed data. Given the high-dimensional nature of lipidomics data, multiple testing corrections such as Bonferroni adjustment or False Discovery Rate (FDR) control are essential to minimize false positives [6].

Advanced statistical techniques greatly enhance lipidomics data interpretation:

  • Multivariate Analysis: Methods like Principal Component Analysis (PCA) simplify complex lipidomics data by identifying principal components that explain the most variance, useful for visualizing data trends and identifying outliers [6].
  • Machine Learning Approaches: With growing data volumes, methods like Random Forests, Support Vector Machines (SVM), and deep learning increasingly uncover complex patterns and interactions that traditional statistics might miss [6].
  • Pathway Analysis: Techniques like Over-Representation Analysis (ORA) and Pathway Topology-based Analysis (PTA) contextualize differentially expressed lipids within broader biological networks, providing insights into underlying mechanisms [6].

For effective visualization, researchers should utilize box plots with jitter or violin plots instead of traditional bar charts to better depict data distributions. Volcano plots effectively visualize magnitude versus significance of changes, while specialized visualizations like lipid maps and fatty acyl-chain plots reveal trends within lipid classes and fatty acid characteristics [7]. Implementation can be achieved through R packages (ggplot2, ggpubr, ComplexHeatmap) or Python libraries (seaborn, matplotlib) for flexible, publication-ready visualizations [8] [7].

Applications in Research

Reproductive Biology

This compound has proven invaluable in reproductive biology research, particularly in studies investigating lipid influences on sperm function and cryotolerance. A significant application appears in bovine sperm lipidomics, where researchers utilized this compound as an internal standard to determine fatty acid composition differences between bulls with good and poor sperm freezability [3]. This study implemented a comprehensive protocol where 30 μL of 1.5 mg/mL this compound was added as an internal standard before lipid extraction from frozen sperm samples. The analysis revealed that saturated fatty acids predominated, accounting for 71-80% of fatty acids in neutral and polar lipid fractions, with only subtle differences in specific fatty acids (22:0, 18:1 cis 9, and 14:0 13-methyl) between freezability phenotypes.

The implications of this research extend to assisted reproductive technologies, where understanding lipid membrane composition enables manipulation of membrane integrity, fluidity, and stability to improve cryopreservation outcomes. The application of this compound in this context ensured precise quantification of 34 different fatty acids across neutral and polar lipid fractions, providing a robust foundation for comparing lipid profiles. This approach demonstrates how proper internal standardization facilitates the identification of subtle but biologically significant lipid differences that could be overlooked with less rigorous quantification methods.

Food Science and Agriculture

In food science and agricultural research, this compound enables precise lipid profiling of edible oils and agricultural products, with significant implications for nutritional assessment and quality control. A notable application appears in the lipidomic analysis of Hass avocado from the Caldas department of Colombia, where researchers employed GC-MS with derivatization to characterize the fatty acid composition across different cultivation zones [2]. The study revealed substantial variations in fat content (10.27% to 59.04%) between cultivation zones, with GC-MS analysis identifying 143 chromatographic signals, including 60 known metabolites dominated by myristic, palmitic, tridecanoic, palmitoleic (omega-7), and oleic (omega-9) acids.

The application of this compound in this research provided the quantitative rigor necessary to establish that environmental and agronomic factors modulate fatty acid biosynthesis in avocado, potentially through adjustments in pathways such as the mevalonate route. This confirmation of bioactive omega-7 and omega-9 fatty acids reinforces the nutritional significance of Hass avocado and highlights its potential cardiovascular benefits [2]. The study demonstrates how lipidomics with proper internal standardization contributes to optimizing cultivation practices, improving fruit quality, and informing functional food development.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Signal Inconsistency with this compound can arise from various sources. If peak area variability exceeds 15% across replicates, verify the standard solution stability by preparing fresh aliquots and ensuring proper storage conditions. Check for incomplete mixing during sample preparation by vortexing samples thoroughly after standard addition. For retention time shifting, ensure consistent GC oven temperature and carrier gas flow rates, and consider using a retention index marker for additional verification.

Extraction Efficiency Issues may manifest as poor recovery of the internal standard. If this compound recovery is suboptimal, confirm the extraction solvent composition and ensure proper phase separation time. For complex matrices, consider implementing a second extraction step to improve recovery, as demonstrated in the bovine sperm protocol [3]. When analyzing samples with high lipid diversity, fractionation into neutral and polar lipids prior to derivatization may improve overall quantification accuracy.

Derivatization Problems can significantly impact results. If derivatization efficiency is low, verify the freshness of derivatization reagents, particularly methanolic-HCl which can degrade over time. Ensure proper reaction temperature and time, with optimal conditions typically ranging from 55-70°C for 1.5-2 hours. For challenging samples, consider the microfluidic derivatization approach [5] which offers better control over reaction parameters and may improve reproducibility.

Method Validation and Optimization

Comprehensive method validation is essential when implementing this compound in lipidomics workflows. Determine the linear range of quantification by analyzing standard curves across expected concentration ranges, with typical R² values >0.99 indicating acceptable linearity. Establish precision and accuracy through replicate analyses of quality control samples, with coefficients of variation <15% generally considered acceptable. Assess extraction efficiency by comparing the response of this compound added before extraction versus post-extraction.

Optimization strategies should focus on enhancing method robustness:

  • Matrix Effects: Evaluate matrix effects by comparing standard curves in solvent versus matrix-matched samples. If significant suppression or enhancement is observed, implement standard addition quantification or use matrix-matched calibration curves.
  • Chromatographic Resolution: If co-elution occurs between this compound and analytes of interest, modify the GC temperature program or consider alternative chromatography columns to improve separation.
  • Sample-specific Adaptation: For novel sample matrices, conduct preliminary experiments to optimize the This compound concentration, ensuring it falls within the linear range while approximating the abundance of target analytes.

Conclusion

This compound serves as a versatile internal standard in lipidomics research, providing critical analytical standardization across diverse applications from reproductive biology to food science. Its chemical properties, including appropriate volatility for GC analysis, stability during sample processing, and minimal endogenous presence in biological systems, make it particularly valuable for ensuring quantification accuracy. The protocols outlined in this document, ranging from conventional extraction to advanced microfluidic derivatization, demonstrate the methodological flexibility of this compound applications.

References

Comprehensive Application Notes and Protocols for Methyl Tridecanoate in Fragrance and Flavor Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Methyl Tridecanoate (CAS No. 1731-88-0) is a long-chain fatty acid ester increasingly valued in the fragrance and flavor industry due to its mild odor profile, excellent stability, and renewable, biodegradable nature. As a colorless, oily liquid with a mild, neutral odor, it serves as a versatile intermediate and base material in synthetic applications. Its molecular structure, featuring a 13-carbon chain, grants it excellent solubility in organic solvents and stability under various conditions, making it a reliable component in complex formulations. The industry's shift towards sustainable and bio-based chemicals has further amplified its prominence, as it aligns with green chemistry principles and consumer demand for environmentally friendly ingredients [1] [2].

The compound's primary value in flavor and fragrance work lies in its chemical stability and its ability to act as a neutral background and carrier for more potent aroma and flavor molecules. It does not overpower other ingredients, which allows for the precise crafting of nuanced sensory profiles. Furthermore, its emollient properties are beneficial in cosmetic and personal care fragrances, where it also functions as a skin-conditioning agent, improving product texture and absorption while delivering scent [1].

Key Properties and Industrial Applications

Physicochemical Properties

The following table summarizes the key characteristics of this compound that are critical for its handling and application in product formulation.

Property Value / Description Reference / Source
CAS Number 1731-88-0 [2]
Molecular Formula C14H28O2 [2]
Molecular Weight 228.37 g/mol [2]
Physical Form Clear, colorless liquid [1] [2]
Odor Mild, neutral [1]
Boiling Point 131 °C at 4 mm Hg [2]
Melting Point 5.5 °C [2]
Density 0.864 g/mL at 25 °C [2]
Flash Point 113 °C [2]
Solubility Soluble in chloroform and methanol; soluble in organic solvents [1] [2]
Applications in Fragrance and Flavor Synthesis

This compound serves multiple functions across various industries, with specific relevance to scent and taste.

  • Flavoring Agent: Its mild aroma makes it suitable for use as a building block and solvent in the synthesis of flavor compounds. It contributes to food and beverage products without dominating the overall flavor profile, allowing for the creation of balanced and complex tastes [1].
  • Fragrance Ingredient: In perfumery, it is valued as a neutral base and diluent. Its low volatility and chemical stability help to moderate the evaporation of more volatile top notes, contributing to the perfume's longevity and smooth character [1].
  • Cosmetic Applications: Beyond fragrance, it is directly used as a skin-conditioning agent in scented creams and lotions. It provides emollient properties that improve skin feel and enhance the absorption of other beneficial ingredients, making the final product both functional and aromatic [1].
  • Pharmaceutical Intermediate: The pharmaceutical sector employs it as a chemically stable intermediate in synthesizing active ingredients or excipients, particularly where mildness and predictability are required [1].

Experimental Protocols

This section provides a detailed methodology for the identification and quantification of this compound in a complex mixture using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique in flavor and fragrance analysis.

Protocol: Analysis of this compound via SPME-GC/MS

Principle: This protocol uses Solid-Phase Microextraction (SPME) for the extraction and pre-concentration of volatile compounds, followed by separation and identification using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for characterizing volatile profiles in complex matrices like perfumes or flavor extracts with minimal sample preparation [3].

Materials and Reagents:

  • Sample: Perfume concentrate, flavor essence, or other product matrix containing this compound.
  • SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility extraction [3].
  • Internal Standard: Optional, for quantitative analysis (e.g., deuterated ester analogs).
  • GC-MS System: Equipped with a split/splitless injector and a capillary column (e.g., DB-5MS, 30 m length x 0.25 mm i.d., 0.25 µm film thickness).

Methodology:

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., methanol) if necessary to fall within the linear range of the detector.
    • Transfer 2 mL of the sample (or diluted sample) into a 10 mL headspace vial.
    • If performing quantification, add a known concentration of the internal standard.
    • Seal the vial with a PTFE/silicone septum cap.
  • SPME Extraction:

    • Condition the SPME fiber according to the manufacturer's instructions in the GC injector port.
    • Place the sample vial in a heated agitator block at a constant temperature (e.g., 40°C).
    • Expose the SPME fiber to the sample headspace for a defined extraction time (e.g., 30 minutes) while agitating the vial.
  • GC-MS Analysis:

    • Injection: After extraction, immediately retract the fiber and inject it into the GC injector port. Use a splitless mode injection for 1-2 minutes at 250°C for thermal desorption.
    • Gas Chromatography:
      • Oven Program: Initial temperature 40°C (hold 2 min), ramp to 240°C at 5°C/min, final hold 5 min.
      • Carrier Gas: Helium, constant flow of 1.0 mL/min.
    • Mass Spectrometry:
      • Ionization Mode: Electron Impact (EI) at 70 eV.
      • Ion Source Temperature: 230°C.
      • Scan Range: m/z 40 - 350.
  • Identification and Quantification:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard. The mass spectrum can be cross-referenced with the NIST/EPA/NIH Mass Spectral Library.
    • Quantification: Construct a calibration curve using known concentrations of this compound standard. Quantify the target compound in the sample based on the peak area ratio (analyte to internal standard) or external standard method.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the SPME-GC/MS analysis of this compound as described in the protocol.

G SPME-GC/MS Analysis Workflow for this compound Start Start Sample Preparation Prep Dilute Sample & Add Internal Standard (Optional) Start->Prep Transfer to Vial SPME Headspace SPME Extraction (40°C, 30 min) Prep->SPME Seal and Heat GC GC-MS Injection & Analysis (Splitless, 250°C) SPME->GC Thermal Desorption ID Identify via Retention Time & Mass Spectrum GC->ID Chromatogram & Spectra Quant Quantify Using Calibration Curve ID->Quant Peak Area End Data Analysis & Report Quant->End

Summary and Outlook

This compound is a versatile and sustainable ingredient poised for increased adoption in the fragrance and flavor industry. Its role as a mild, stable, and biodegradable ester makes it particularly suitable for modern formulation demands. By 2025, the market for bio-based chemicals like this compound is expected to grow, driven by stringent sustainability goals and regulatory pressures. However, challenges such as consistent sourcing of raw materials and cost-effective production remain areas for ongoing innovation. The experimental protocols outlined here provide a reliable framework for researchers to integrate this compound into their development workflows, ensuring quality and efficacy in final products [1].

References

methyl tridecanoate as bio-lubricant additive

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Tridecanoate

This compound (C₁₄H₂₈O₂) is a fatty acid methyl ester (FAME) derived from natural sources [1] [2]. It has a molecular weight of 228.37 g/mol [2]. While its primary research is in biochemistry, its structure suggests potential as an eco-friendly lubricity modifier and antimicrobial agent for lubricant formulations [3] [4]. The push for bio-based lubricants is driven by the need for biodegradable, non-toxic, and renewable alternatives to petroleum-based products [4].

Key Properties and Performance Data

The tables below summarize the known and potential properties of this compound relevant to its use as a lubricant additive.

Table 1: Basic Chemical and Physical Properties of this compound

Property Value / Description Source / Comment
Chemical Name Tridecanoic acid methyl ester, this compound [1] [2]
Molecular Formula C₁₄H₂₈O₂ [1]
Molecular Weight 228.37 g/mol [2]
Structure Fatty Acid Methyl Ester (FAME) Inferred from chemical class
Antimicrobial Activity Disrupts cell membranes of Gram-positive & Gram-negative bacteria; synergistic with ampicillin [3]

Table 2: Potential Performance as a Lubricant Additive

Function Experimental Evidence & Proposed Mechanism Recommended Testing Protocol
Antimicrobial Agent Causes cell rupturing and autolysis in E. coli and E. faecalis; effective at 375-750 μg/mL [3]. ASTM D942 (Standard Test Method for Gear Lubricants) to assess oxidation stability and microbial growth inhibition.
Lubricity Modifier Long hydrocarbon chain and polar ester group can form protective films on metal surfaces, reducing friction. ASTM D6079 (Standard Test Method for Evaluating Lubricity of Diesel Fuels) using a High-Frequency Reciprocating Rig (HFRR).
Synergistic Additive Shown to enhance the efficacy of the antibiotic ampicillin [3]. Formulate with conventional anti-wear (e.g., ZDDP) or extreme pressure additives and test via Four-Ball EP Test (ASTM D2783).

Detailed Experimental Protocols

Protocol 1: Formulating a Prototype Bio-Lubricant

This protocol outlines the steps to create a basic lubricant formulation incorporating this compound as an additive.

Start Start: Formulation Setup A Select base oil (e.g., PAO, mineral oil) Start->A B Weigh base oil (90-97% w/w) A->B C Weigh this compound (1-5% w/w) B->C D Weigh other additives (2-5% w/w) C->D E Combine components in reactor D->E F Heat to 50-60°C with stirring E->F G Stir for 60 mins until homogeneous F->G H Cool to room temperature G->H End End: Prototype Lubricant H->End

Procedure:

  • Material Preparation: Select a suitable base oil, such as a polyalphaolefin (PAO) or a Group III mineral oil [4].
  • Weighing: Precisely weigh the base oil (90-97% by weight), this compound (1-5% by weight), and any other functional additives (e.g., anti-wear, detergent, dispersant) totaling 2-5% by weight [4].
  • Mixing: Combine all components in a glass reactor equipped with a mechanical stirrer.
  • Heating and Stirring: Heat the mixture to 50-60°C while stirring at a moderate speed (200-400 rpm) for 60 minutes to ensure complete dissolution and homogeneity [4].
  • Cooling and Storage: Allow the formulation to cool to room temperature. Transfer to a sealed container for subsequent performance testing.
Protocol 2: Evaluating Antimicrobial Efficacy

This protocol adapts established microbiological methods to test the lubricant's ability to inhibit microbial growth, a key factor in preventing fluid degradation.

Start Start: Antimicrobial Assay A Prepare nutrient agar plates Start->A B Culture test strains (e.g., E. coli, S. aureus) A->B C Create wells in agar B->C D Add lubricant samples to wells C->D E Incubate at 37°C for 24h D->E F Measure Zone of Inhibition (mm) E->F End End: Analyze Results F->End

Procedure:

  • Agar Preparation: Prepare nutrient agar plates according to standard microbiological procedures [3].
  • Inoculum Preparation: Grow bacterial test strains (e.g., Escherichia coli MTCC 571, Staphylococcus aureus MTCC 96) to a density of approximately 10⁸ CFU/mL [3].
  • Lawn Culture: Evenly spread the bacterial inoculum over the surface of the agar plates to create a bacterial lawn.
  • Well Creation: Use a sterile cork borer to create 6-8 mm diameter wells in the solidified agar.
  • Sample Addition: Add a measured volume (e.g., 50-100 µL) of the lubricant prototype, a control lubricant without this compound, and a positive control (e.g., a known antibiotic) to separate wells.
  • Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours. Measure the diameter of the clear "zone of inhibition" around each well, which indicates the effectiveness of the antimicrobial agent [3].

Discussion and Future Perspectives

The integration of this compound into lubricant formulations represents an innovative approach. Its primary advantage lies in its potential dual functionality: improving lubricity while simultaneously inhibiting microbial growth that can degrade the lubricant and cause system failures [3]. The observed synergy with other antimicrobials suggests it could be used to reduce the concentration of more traditional, potentially harsher, biocides [3].

Future research should focus on:

  • Quantitative Tribological Testing: Conducting standardized tests to measure its direct impact on wear scar diameter, coefficient of friction, and oxidation stability.
  • Compatibility Studies: Systematically investigating its interactions with a wider range of common lubricant additives to optimize formulation packages.
  • Field Trials: Moving beyond laboratory models to validate performance in real-world applications, such as metalworking fluids or biodegradable hydraulic oils.

References

Application Notes and Protocols: Methyl Tridecanoate Derivatization for Fatty Acid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fatty Acid Analysis and Derivatization

Fatty acid analysis is a critical component in various fields including food science, biofuel research, and biomedical studies. However, most fatty acids are not sufficiently volatile for direct analysis by gas chromatography (GC) and must be chemically derivatized to more volatile forms such as fatty acid methyl esters (FAMEs). Methyl tridecanoate (C13:0 methyl ester) serves as a crucial internal standard in these analyses due to its relative absence in most biological samples, allowing for accurate quantification of other fatty acids present in a sample. The derivatization process transforms polar fatty acids into less polar, more volatile methyl esters, significantly improving their chromatographic behavior and enabling precise separation, identification, and quantification using GC-based methods [1] [2].

The selection of appropriate derivatization protocols significantly impacts the accuracy, precision, and reproducibility of fatty acid analysis. This document provides comprehensive application notes and detailed protocols for this compound derivatization, incorporating both conventional and advanced microfluidic approaches. These methods have been optimized and validated specifically for researchers and drug development professionals requiring robust analytical techniques for lipid analysis in complex matrices [3] [4].

Chemical Principles of Derivatization

The derivatization of fatty acids to their corresponding methyl esters involves an esterification reaction where the carboxylic acid group of the fatty acid reacts with methanol in the presence of a catalyst. The general chemical reaction proceeds as follows:

R-COOH + CH₃OH → R-COO-CH₃ + H₂O

This transformation is crucial for several analytical reasons. First, it significantly reduces polarity by masking the hydrophilic carboxylic acid group, thereby decreasing hydrogen bonding interactions that cause peak tailing and broadening in chromatographic systems. Second, it increases volatility, enabling effective separation in GC systems. Third, it improves stability of the analytes during high-temperature GC analysis. Finally, it enhances detection sensitivity in both flame ionization detection (FID) and mass spectrometry (MS) systems [1] [3].

For tridecanoic acid (C13:0), the specific derivatization reaction yields this compound:

C₁₂H₂₅-COOH + CH₃OH → C₁₂H₂₅-COO-CH₃ + H₂O

This reaction is typically catalyzed by acidic catalysts (e.g., boron trifluoride in methanol, methanolic-HCl) or basic catalysts, with acidic conditions being more universally applicable to both free fatty acids and those esterified in complex lipids [4].

Detailed Experimental Protocols
3.1 Conventional Batch Derivatization Protocol

The conventional batch derivatization method represents the gold standard for FAME preparation and is widely used in analytical laboratories. This protocol has been optimized and validated for various sample matrices [4]:

  • Step 1: Lipid Extraction - Weigh approximately 0.5 g of sample into a glass tube. Add 10 mL of chloroform-methanol mixture (1:1 v/v) and 1000 μL of water. Seal the tube and incubate overnight in darkness at 20±2°C to facilitate complete lipid extraction.

  • Step 2: Extract Preparation - Carefully transfer 1 mL of the chloroform layer (lower organic phase) to a clean derivatization tube. Evaporate the solvent completely under a gentle stream of nitrogen or using a rotary evaporator.

  • Step 3: Derivatization Reaction - To the dried lipid extract, add 100 μL of toluene and 0.5 mL of boron trifluoride in methanol (BF₃/MeOH, 10-14% w/v). Cap the tubes tightly and mix thoroughly. Heat the mixture at 70°C for 90 minutes in a glycerol bath or heating block with occasional shaking.

  • Step 4: FAME Extraction - After cooling to room temperature, add 800 μL of distilled water and 800 μL of hexane to the reaction mixture. Vortex vigorously for 1-2 minutes and allow phases to separate. Collect the upper hexane layer containing the FAMEs.

  • Step 5: Analysis Preparation - Transfer the hexane extract to a GC vial. Store at -4°C until analysis to prevent degradation [4].

3.2 Microfluidic Derivatization Protocol

For volume-limited samples or high-throughput applications, a microfluidic derivatization approach offers significant advantages in reagent consumption and analysis time. This protocol utilizes a specialized glass microfluidic device [3]:

  • Step 1: Device Preparation - Fabricate a glass microfluidic device with two inlet channels (1 cm length each) that intersect and form a single reaction channel (20 cm length, 29 μL volume). The device should include appropriately sized access holes to minimize dead volume.

  • Step 2: System Setup - Connect one inlet to a syringe pump delivering methanolic-HCl reagent. Connect the second inlet to an HPLC injector with a 7.4 μL sample loop for FFA introduction. Maintain the reaction channel at 55°C using a flexible heater and temperature controller.

  • Step 3: Derivatization Parameters - Set optimal derivatization conditions: derivatization time (Tder) = 0.8 minutes and reagent-to-FFA ratio (Rder) = 4.9. Calculate flow rates based on the 29 μL reaction channel volume and Tder.

  • Step 4: Continuous Processing - Simultaneously pump methanolic-HCl and FFA sample through their respective inlets. The reagents mix and react as they traverse the heated reaction channel.

  • Step 5: Product Collection - Collect the effluent in a glass vial containing 5 mL of hexane and 5 μL of internal standard (methyl pentadecanoate) placed in an ice bath. After collection, allow for phase separation and transfer the hexane phase for GC-MS analysis [3].

Table 1: Comparison of Derivatization Methods

Parameter Conventional Method Microfluidic Method
Reaction Time 90 minutes 0.8 minutes
Reaction Temperature 70°C 55°C
Sample Volume ~1 mL extract 7.4 μL loop
Methanolic-HCl Consumption 0.5 mL 20-fold reduction
Overall FFA Consumption Conventional scale 1300-fold reduction
Derivatization Efficiency for C13:0 >95% (estimated) 61%
Derivatization Efficiency for C18:0 >95% (estimated) 84%
Best Application High-accuracy analysis Volume-limited samples, high throughput
Optimization Parameters and Method Validation
4.1 Critical Optimization Parameters

Successful derivatization requires careful optimization of several key parameters that significantly impact reaction efficiency:

  • Temperature Optimization: The conventional method utilizes 70°C, balancing reaction rate against potential degradation of polyunsaturated fatty acids. The microfluidic method employs 55°C, demonstrating that efficient derivatization can occur at lower temperatures with precise control [4] [3].

  • Time Optimization: While conventional methods require 90 minutes for complete reaction, microfluidic approaches achieve significant derivatization in under 1 minute due to improved heat and mass transfer in confined dimensions [3].

  • Catalyst Concentration: Boron trifluoride concentration in methanol (10-14% w/v) provides optimal catalysis without excessive decomposition. Acid concentration in methanolic-HCl should be approximately 1.3 M for efficient reaction [4] [3].

  • Methanol-to-Sample Ratio: The volumetric ratio of methanolic reagent to fatty acid sample significantly impacts derivatization efficiency. A ratio of 4.9:1 has been identified as optimal in microfluidic systems [3].

4.2 Method Validation

Comprehensive method validation ensures reliability and reproducibility for quantitative analysis:

  • Linearity: Excellent linearity should be demonstrated with determination coefficients (r²) >0.9998 for target fatty acids across relevant concentration ranges [4].

  • Precision: Method precision, expressed as relative standard deviation (%RSD), should be <5% for both retention times and peak areas based on six replicate injections [4].

  • Sensitivity: Limits of detection (LOD) typically range from 0.21-0.54 μg/mL, with limits of quantification (LOQ) ranging from 0.63-1.63 μg/mL for various fatty acids [4].

  • Derivatization Efficiency: Calculated as the percentage of fatty acid converted to its corresponding FAME, with values ranging from 18% to 93% across different chain lengths and saturation degrees in optimized microfluidic systems [3].

Table 2: Optimization Parameters for Derivatization Protocols

Optimization Parameter Conventional Method Microfluidic Method Impact on Derivatization
Temperature 70°C 55°C Higher temperatures increase rate but may degrade PUFAs
Time 90 minutes 0.8 minutes Microfluidic enables orders of magnitude reduction
Catalyst Concentration 10-14% BF₃ in MeOH 1.3 M methanolic-HCl Critical for complete reaction; excess may cause degradation
Reagent-to-FFA Ratio Not explicitly optimized 4.9:1 Significantly impacts reaction yield in constrained systems
Extraction Solvent Chloroform-methanol (1:1) Hexane Efficient extraction crucial for accurate quantification
Reaction Environment Toluene co-solvent Aqueous-mechanic stream Co-solvents improve solubility of long-chain fatty acids
Instrumental Analysis Conditions
5.1 GC-FID Analysis

For routine quantification of FAMEs, GC with flame ionization detection provides excellent sensitivity and reproducibility:

  • Column: Restek RT-2560, 100 m × 0.25 mm × 0.20 μm or equivalent highly polar stationary phase
  • Injector Temperature: 230°C with split ratio 1:20
  • Detector Temperature: 250°C (FID)
  • Carrier Gas: Helium at 1.26 mL/min constant flow
  • Oven Program: Initial temperature 100°C (hold 5 min), ramp to 240°C at 4°C/min, final hold 20 min
  • Injection Volume: 1 μL [4]
5.2 GC-MS Analysis

For structural confirmation and analysis of complex mixtures:

  • Column: Equivalent polar stationary phase (wax-type for basic separation, highly polar for cis/trans isomer separation)
  • Ionization Mode: Electron impact (EI) at 70 eV
  • Mass Range: 50-500 m/z
  • Interface Temperature: 250-280°C
  • Ion Source Temperature: 230°C [1] [3]
Applications in Research and Development

The this compound derivatization protocol enables numerous applications across research and development sectors:

  • Biofuel Research: Analysis of FFA composition in feedstocks for biodiesel production, where comprehensive fatty acid profiles determine fuel properties and process efficiency [3].

  • Food Science: Assessment of nutritional value and authenticity of edible oils, dairy products, and bee products (honey, bee pollen, bee bread, propolis). Monitoring of lipid oxidation products during storage and processing [5] [4].

  • Biomedical Research: Investigation of fatty acid imbalances associated with metabolic disorders, neurological diseases, and inflammatory conditions. Analysis of fatty acids in biological samples (plasma, tissues, cellular secretions) for biomarker discovery [3] [2].

  • Pharmaceutical Development: Quality control of omega-3 supplements (EPA and DHA) using pharmacopeia methods such as the GOED protocol, which is considered the gold standard for fish oil supplement analysis [1].

Troubleshooting and Technical Notes
  • Incomplete Derivatization: Evidenced by peak tailing or appearance of extraneous peaks. Ensure fresh derivatization reagent, proper sealing of reaction vessels, and adequate reaction time.

  • Low Recovery of Short-Chain FAMEs: These are more volatile and may be lost during solvent evaporation. Use gentle nitrogen flow and avoid complete dryness.

  • Column Degradation: Acidic reagents can damage GC columns. Ensure complete removal of catalyst through proper washing steps.

  • Internal Standard Selection: this compound (C13:0) is suitable for most applications. For specialized analyses, odd-chain fatty acids like C17:0 or C19:0 may be used to avoid interference with sample fatty acids [1] [4].

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for fatty acid analysis using this compound derivatization:

fatty_acid_workflow cluster_micro Microfluidic Alternative node_extraction Lipid Extraction node_derivatization Derivatization 70°C, 90 min node_extraction->node_derivatization node_extraction2 FAME Extraction node_derivatization->node_extraction2 node_analysis GC Analysis node_extraction2->node_analysis node_quant Quantification node_analysis->node_quant sample Sample Matrix sample->node_extraction Chloroform Methanol node_micro1 Continuous Flow sample->node_micro1 Methanolic-HCl bf3 BF₃/MeOH bf3->node_derivatization internal_std This compound (Internal Standard) internal_std->node_extraction2 hexane Hexane hexane->node_extraction2 node_micro2 On-chip Reaction 55°C, 0.8 min node_micro1->node_micro2 node_micro3 Online Collection node_micro2->node_micro3

Fatty Acid Analysis Workflow Using this compound Derivatization - This diagram illustrates both conventional and microfluidic pathways for fatty acid analysis, highlighting key steps and parameters.

Conclusion

This compound derivatization represents a robust, well-characterized approach for fatty acid analysis across diverse applications. The protocols outlined herein provide researchers with validated methods adaptable to various sample types and analytical requirements. The continuous evolution of derivatization techniques, particularly microfluidic approaches, promises enhanced efficiency, reduced reagent consumption, and improved throughput for future analytical applications.

References

Comprehensive Application Notes and Protocols: Methyl Tridecanoate in Enzymatic Activity Studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Research Significance of Methyl Tridecanoate

This compound (CAS 1731-88-0) is a saturated fatty acid methyl ester (FAME) with the molecular formula C₁₄H₂₈O₂ and a molecular weight of 228.37 g/mol [1]. This compound presents as a colorless to almost colorless clear liquid under standard conditions, with a density of approximately 0.870 g/mL [2]. Its relatively low melting point (6-8°C) and boiling point (162-164°C) make it suitable for various laboratory applications without requiring specialized high-temperature equipment [2]. This compound is commercially available at high purity levels (≥98%), ensuring reliability and reproducibility in research applications [2] [1].

In research environments, this compound serves as a valuable reference standard and model compound across multiple scientific disciplines. Its significance stems from its well-defined chemical structure and predictable behavior in enzymatic and analytical systems. In biotechnology, it facilitates studies of lipid metabolism and fatty acid synthesis pathways, providing insights into fundamental biological processes [2]. In pharmaceutical research, this compound is investigated for its potential role in drug delivery systems, where it may enhance the solubility and bioavailability of therapeutic compounds [2]. Additionally, it finds applications in surfactant production and agricultural chemistry, where it serves as a precursor or additive in various formulations [2].

Research Applications in Enzymatic and Metabolic Studies

Key Research Applications
  • Analytical Internal Standard: this compound serves as a crucial internal standard in gas chromatography-mass spectrometry (GC-MS) analyses of fatty acid metabolomes. Its chemical similarity to other fatty acid methyl esters, yet distinct retention time, allows for accurate quantification of fatty acid profiles in biological samples. In studies of Pseudomonas aeruginosa metabolism, researchers used this compound as an internal standard to normalize and quantify fatty acid levels, enabling identification of altered lipid metabolism in antibiotic-resistant strains [3]. This application leverages the compound's stability and detectability in chromatographic systems.

  • Biocatalyst Performance Assessment: In enzymatic transesterification research, this compound functions as a model compound for evaluating lipase activity and specificity. Studies optimizing biodiesel production from waste frying oils (WFO) employ this compound as a reference for gas chromatography calibration to quantify FAME yield [4]. This enables researchers to compare enzymatic efficiency across different reaction conditions, including variations in enzyme concentration, reaction time, pH, and temperature [4]. The compound's well-characterized properties make it ideal for method validation and instrument calibration.

  • Metabolic Engineering: this compound represents a target product in engineered microbial systems designed for biofuel production. Research demonstrates the potential of engineered E. coli strains to produce fatty acid methyl esters, including this compound, through heterologous expression of methyltransferase enzymes such as Drosophila melanogaster Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) [5]. These studies explore the manipulation of metabolic pathways to enhance production yields, providing insights into enzyme substrate specificity and metabolic flux in engineered organisms.

This compound in Analytical Chemistry

Table 1: Quantitative Properties of this compound as an Analytical Standard

Property Specification Application Benefit
Purity ≥98% (GC) [2] Reduces analytical variability and improves quantification accuracy
Molecular Weight 228.37-228.38 g/mol [2] [1] Provides appropriate molecular mass for GC-MS detection
Chromatographic Behavior Well-defined peak with distinct retention time Facilitates separation from other FAMEs in complex mixtures
Storage Conditions 0-10°C [2] Maintains stability over extended periods

Table 2: Research Contexts Utilizing this compound

Research Area Specific Application Key Findings
Antibiotic Resistance Mechanisms GC-MS analysis of bacterial fatty acid metabolomes [3] CIP-resistant P. aeruginosa shows upregulated fatty acid biosynthesis; this compound enabled precise quantification
Biodiesel Production Optimization Enzymatic transesterification of waste frying oils [4] Combination lipase system (Candida rugosa/Thermomyces lanuginosus) achieved 42.86% FAME yield under optimized conditions
Metabolic Engineering Microbial FAME production in engineered E. coli [5] DmJHAMT expression with SAM cofactor engineering achieved 0.56 g/L medium-chain FAME production

Experimental Protocols

Protocol 1: GC-MS Analysis of Fatty Acids Using this compound Internal Standard

This protocol details the quantitative analysis of fatty acids in bacterial samples using this compound as an internal standard, based on methodologies employed in antibiotic resistance studies [3].

  • Step 1: Sample Preparation

    • Grow bacterial cells under appropriate conditions until desired growth phase (e.g., OD₆₀₀ ≈ 1.0).
    • Harvest cells by centrifugation (8,000 rpm, 4°C, 5 minutes) and wash three times with sterile saline.
    • Immediately quench cell metabolism using liquid nitrogen.
  • Step 2: Lipid Extraction

    • Resuspend cell pellet in 1 mL ultrapure water.
    • Add 10 mL methanol:methyl tert-butyl ether (1:1, v/v) mixture.
    • Spike with 20 μL this compound as internal standard.
    • Sonicate samples for 10 minutes at 200W power.
    • Centrifuge at 8,000 rpm for 5 minutes and transfer supernatant to new tube.
  • Step 3: Derivatization

    • Concentrate extract to dryness using vacuum centrifugation.
    • Dissolve dried extract in 200 μL hexane.
    • Add 200 μL methanol containing 1 M KOH and hydrolyze at 60°C for 30 minutes.
    • Add 200 μL methanol with 14% boron trifluoride and derivatize at 60°C for 30 minutes.
    • Concentrate samples and dissolve in 1 mL hexane.
    • Add 200 μL saturated NaCl solution and dry with anhydrous Na₂SO₄.
    • Transfer 800 μL to injection vial for GC-MS analysis.
  • Step 4: GC-MS Parameters

    • Column: Non-polar DB-5MS or equivalent
    • Temperature Program: 85°C for 3 minutes, ramp to 285°C at 10°C/minute, hold 10 minutes
    • Injection Volume: 1 μL, splitless mode
    • Carrier Gas: Helium, constant flow 30 mL/minute
    • MS Settings: Ionization voltage 70 eV, mass range 50-560 m/z
Protocol 2: Enzymatic Transesterification Using Combined Lipase System

This protocol describes the enzymatic conversion of waste frying oils to biodiesel, with quantification of FAME yield using this compound, adapted from research on combined lipase systems [4].

  • Step 1: Oil Pretreatment

    • Filter waste frying oil through polyester mesh filter cloth (14 μm pore size).
    • Heat at 110°C for 2 hours to reduce water content.
    • Perform second filtration to remove residual particulates.
  • Step 2: Reaction Setup

    • Add 500 mL pretreated oil to reaction vessel.
    • Add methanol at 3:1 molar ratio (methanol:oil).
    • Add lipase enzyme (14-18% w/w of oil; combined Candida rugosa and Thermomyces lanuginosus).
    • Adjust pH to 7.0 using appropriate buffer.
  • Step 3: Transesterification Reaction

    • Incubate reaction at 38°C with continuous mixing.
    • Maintain reaction for 8 hours.
    • Monitor FAME formation over time.
  • Step 4: FAME Quantification

    • Withdraw aliquots at predetermined timepoints.
    • Extract FAMEs using hexane.
    • Add known concentration of this compound as internal standard.
    • Analyze by GC-MS using conditions specified in Protocol 1.
    • Calculate FAME yield based on internal standard response.

Experimental Workflows and Visualization

GC-MS Analysis Workflow

The following diagram illustrates the complete workflow for fatty acid analysis using this compound as an internal standard:

G cluster_0 Sample Preparation Phase cluster_1 Analytical Phase Start Sample Collection (Bacterial Cells) Step1 Cell Harvest & Washing Start->Step1 Centrifugation Step2 Lipid Extraction with This compound Internal Standard Step1->Step2 Add solvent & IS Step3 Derivatization (Methylation) Step2->Step3 Concentrate & derivatize Step4 GC-MS Analysis Step3->Step4 Reconstitute in hexane Step5 Data Analysis & Quantification Step4->Step5 Peak integration End Fatty Acid Profile Step5->End Report generation

Diagram 1: GC-MS analysis workflow using this compound internal standard

Enzymatic Transesterification Workflow

The following diagram illustrates the workflow for enzymatic transesterification and FAME quantification:

G Start Waste Frying Oil Collection Step1 Oil Pretreatment (Filtration & Drying) Start->Step1 Remove impurities Step2 Reaction Setup (Add Methanol & Lipase) Step1->Step2 Prepare substrate Step3 Enzymatic Transesterification (38°C, pH 7, 8 hours) Step2->Step3 Initiate reaction Params Optimization Parameters: • Enzyme Concentration (14-18%) • Reaction Time (8-16 h) • Temperature (35-40°C) • pH (6-8) Step2->Params Step4 FAME Extraction Step3->Step4 Separate products Step5 GC-MS Analysis with This compound IS Step4->Step5 Add internal standard End Biodiesel Characterization Step5->End Calculate yield

Diagram 2: Enzymatic transesterification workflow for biodiesel production

Technical Considerations and Troubleshooting

Method Optimization Guidelines
  • Internal Standard Concentration: The optimal concentration of this compound internal standard should be determined experimentally for each system. As a starting point, 20 μL of pure compound per sample provides reliable quantification in bacterial fatty acid analysis [3]. The concentration should approximate the expected concentration of target analytes to minimize quantification errors.

  • Enzyme Selection Criteria: When using this compound in transesterification studies, enzyme specificity must be considered. Research indicates that combined lipase systems (e.g., Candida rugosa and Thermomyces lanuginosus) can enhance conversion rates for diverse feedstock [4]. The broad-specificity methyltransferase DmJHAMT shows particular efficiency with medium-chain fatty acids [5].

  • Chromatographic Resolution: To ensure accurate quantification of this compound and other FAMEs, GC column selection and temperature programming are critical. The moderate polarity of this compound requires appropriate temperature ramping (e.g., 10°C/minute from 85°C to 285°C) to achieve optimal separation from C12-C16 FAMEs [3].

Troubleshooting Common Issues
  • Poor Chromatographic Separation: If this compound co-elutes with other compounds, adjust the temperature ramp rate or consider using a different GC column (e.g., more polar stationary phase). Verify that the carrier gas flow rate is optimized for the specific column dimensions.

  • Low FAME Yields in Transesterification: If enzymatic conversion is suboptimal, verify enzyme activity and purity. Preequilibrate the reaction system at the optimal temperature (38°C) before adding enzyme. Ensure methanol concentration does not inhibit lipase activity - stepwise addition of methanol may improve yields [4].

  • Inconsistent Internal Standard Response: If this compound peak areas vary significantly between injections, check derivatization completeness and ensure the compound is properly mixed before sample withdrawal. Verify that the internal standard is added at the same precise point in each extraction procedure.

Conclusion

This compound serves as a versatile tool in enzymatic and metabolic studies, with particular value as an internal standard in analytical chemistry and as a model compound in biocatalyst evaluation. Its well-characterized properties, commercial availability at high purity, and predictable behavior in chromatographic systems make it indispensable for research requiring precise quantification of fatty acids and their derivatives. The protocols outlined herein provide researchers with robust methodologies for implementing this compound in their experimental workflows, supported by visualization tools that enhance understanding of complex processes. As research in lipid metabolism and biofuel production advances, this compound will continue to facilitate important discoveries in these fields.

References

methyl tridecanoate for emulsion stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Methyl Tridecanoate

This compound is a long-chain fatty acid ester (C₁₄H₂₈O₂) derived from tridecanoic acid and methanol [1] [2]. The table below summarizes its key chemical and physical properties.

Property Specification
CAS Number 1731-88-0 [2] [3]
Molecular Formula C₁₄H₂₈O₂ [2] [3]
Molecular Weight 228.37 g/mol [2] [3]
Physical State Colorless, oily liquid [1]
Melting Point 5.5 °C [3]
Boiling Point 289.6 °C at 760 mmHg [3]
Density ~0.9 g/cm³ [3]
Flash Point ~124.9 °C [3]

While its primary research applications are as a model compound in lipidomics, a substrate in enzymatic assays, and a precursor in organic synthesis [2], its properties suggest potential for emulsion formulation. Its long carbon chain provides hydrophobicity, and its ester group offers a polar head, giving it an amphiphilic nature that can help stabilize the interface between oil and water phases [1] [2].

A Potential Stabilization Framework

Although no direct literature was found on this compound as a primary emulsifier, one patent suggests using it as a co-modifier in a triglyceride-based oil phase to enhance the solubility of active pharmaceutical ingredients [4]. In this context, it likely works by modifying the polarity and properties of the oil phase.

A promising modern approach for creating stable emulsions is using Pickering emulsions, which are stabilized by solid particles that adsorb at the oil-water interface to form a physical barrier against coalescence [5]. Using polymer-grafted nanoparticles (PGNPs) is particularly effective. The architecture of the polymer grafts is critical for stability [5].

The following diagram illustrates the key stabilization mechanisms of two PGNPs architectures in a concentrated oil-in-water emulsion, based on molecular simulation studies [5].

f Stabilization Mechanisms of Polymer-Grafted Nanoparticles (PGNPs) cluster_ab AB-type PGNPs (Hydrophilic-Hydrophobic) cluster_ba BA-type PGNPs (Hydrophobic-Hydrophilic) Water Water AB_PGNP PGNP with Hydrophilic-Hydrophobic Polymer Water->AB_PGNP BA_PGNP PGNP with Hydrophobic-Hydrophilic Polymer Water->BA_PGNP Oil Oil Oil->AB_PGNP Oil->BA_PGNP AB_Mechanism Mechanism: Adsorbs to oil droplet but forms aggregates in water AB_PGNP->AB_Mechanism AB_Outcome Outcome: Medium Stability (Particle aggregation can lead to droplet coalescence) AB_Mechanism->AB_Outcome BA_Mechanism Mechanism: Disperses in water phase and fills spaces between droplets BA_PGNP->BA_Mechanism BA_Outcome Outcome: High Stability (Space-filling mechanism creates a physical barrier) BA_Mechanism->BA_Outcome

BA-type PGNPs provide superior stability by dispersing in the water phase and forming a protective barrier between oil droplets, preventing them from merging [5].

Proposed Experimental Workflow

Based on the gathered information, here is a theoretical workflow you could adapt and test in the lab for formulating an emulsion using this compound.

f Proposed Workflow for Emulsion Formulation Step1 1. Oil Phase Preparation - Mix this compound with primary oil (e.g., triglyceride). - Consider role: primary oil vs. co-modifier. Step2 2. Aqueous Phase Preparation - Dissolve stabilizers (e.g., BA-type PGNPs) in purified water. Step1->Step2 Step3 3. Emulsion Formation - Slowly add oil phase to aqueous phase with continuous high-shear mixing (e.g., homogenizer). Step2->Step3 Step4 4. Stability Evaluation - Monitor for phase separation, droplet size, and coalescence over time and under stress. Step3->Step4

Key Considerations for Your Protocol:

  • Role of this compound: Determine if it will act as a primary oil or a co-modifier (typically used at 1-10% w/w of the oil phase) to modify solubility and interfacial properties [4].
  • Stabilizer Selection: For a Pickering emulsion, select or synthesize BA-type PGNPs for their superior space-filling stabilization, as indicated by research [5].
  • Characterization: Essential parameters to measure include droplet size distribution (via dynamic light scattering), zeta potential, and emulsion stability under various storage conditions and centrifugation stress.

A Guide for Further Research

To advance your work, I suggest the following steps:

  • Refine Your Search: Use specialized scientific databases like SciFinder or PubMed. Search terms could include "Pickering emulsion fatty acid methyl ester," "long-chain ester emulsion stabilization," or "nanoparticle stabilized emulsion."
  • Investigate Analogues: Look for studies on similar long-chain fatty acid esters (e.g., methyl myristate, methyl palmitate) used in emulsions. The principles can often be translated.
  • Experimental Validation: Since a direct protocol is not available, the proposed workflow and mechanism diagram provide a solid, research-backed starting point for your own experimental validation.

References

methyl tridecanoate in chemical synthesis intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Methyl Tridecanoate

This compound is a saturated fatty acid methyl ester (FAME) formed from tridecanoic acid and methanol [1] [2]. The table below summarizes its key chemical and physical properties.

Property Value / Description
Chemical Name This compound [2]
CAS Number 1731-88-0 [2]
Molecular Formula C14H28O2 [2]
Molecular Weight 228.38 g/mol [2]
Formula CCCCCCCCCCCCC(OC)=O [2]
Description Colorless, oily liquid with a mild odor [1]
Solubility ≥21 mg/mL in DMSO; ≥15.6 mg/mL in EtOH; insoluble in H2O [2]
Primary Role Intermediate in chemical synthesis; analytical standard [1]

Protocol: Microfluidic Derivatization of FFAs to FAMEs

This protocol automates the conversion of free fatty acids (FFAs) like tridecanoic acid to their corresponding FAMEs for GC-MS analysis, drastically reducing reagent use and preparation time compared to conventional methods [3].

Materials and Equipment
  • Microfluidic Device: A fabricated glass chip with two inlet channels merging into a single 29 μL reaction channel [3].
  • Reagents: Tridecanoic acid (or other FFAs), methanolic-HCl, HPLC-grade methanol and hexane [3].
  • Equipment: Two syringe pumps, a 6-port HPLC injector with a 7.4 μL sample loop, capillary tubing, a temperature controller, and a GC-MS system [3].
Experimental Setup and Workflow

The derivatization process is based on a continuous-flow microreactor. The following diagram illustrates the automated workflow.

G A Syringe Pump 1: Methanolic-HCl D Microfluidic Chip Reaction Channel (55°C) A->D Rder = 4.9 B Syringe Pump 2: Water Carrier C HPLC Injector with FFA Sample B->C C->D Tder = 0.8 min E Collection Vial Hexane & Internal Standard D->E F GC-MS Analysis E->F

Optimized Derivatization Procedure
  • Prime the System: Flush the microfluidic device with methanol and methanolic-HCl to ensure a clean, air-free channel [3].
  • Set Optimal Parameters:
    • Derivatization Time (Tder): 0.8 minutes [3].
    • Reagent Ratio (Rder): Methanolic-HCl to FFA ratio of 4.9 [3].
    • Reaction Temperature: Maintain the chip's reaction channel at 55°C [3].
  • Calculate Flow Rates: For a 29 μL channel and Tder of 0.8 min, the total flow rate is 36.25 μL/min. At Rder of 4.9, this translates to:
    • Methanolic-HCl flow rate: 30.18 μL/min
    • FFA solution flow rate: 6.07 μL/min [3]
  • Run and Collect:
    • Load the FFA sample (100 μg/mL in methanol) into the injection loop [3].
    • Activate the syringe pumps and HPLC injector to start the reaction [3].
    • Collect the output stream directly into a vial containing cold hexane and an internal standard (e.g., methyl pentadecanoate) for twice the calculated system residence time [3].
    • After collection, allow phases to separate, transfer the hexane (upper) layer, and concentrate under a gentle stream of N2 before reconstituting in 100 μL hexane for GC-MS analysis [3].
Key Experimental Data

The table below summarizes the performance of the optimized microfluidic method for derivatizing different fatty acids.

FFA Derivativized Derivatization Efficiency Key Protocol Advantage
Tridecanoic acid (C13:0) 61% [3] Automated, continuous-flow process.
Stearic acid (C18:0) 84% [3] Total sample prep time < 5 minutes [3].
Range of 12 FFAs 18% to 93% [3] 20-fold less methanolic-HCl, 1300-fold less FFA used vs. conventional method [3].

Industrial Applications as a Synthesis Intermediate

Beyond analytical applications, this compound serves as a versatile building block in organic synthesis and industrial product development.

  • Synthesis of Branched-Chain Esters: It can be used to prepare more complex esters like methyl 3-methyltridecanoate and 3,6-dimethyltridecanoate. These syntheses often involve routes that use methyl-substituted cyclohexane-1,3-diones as chain extenders [4] [5]. Such branched-chain esters are of significant interest for developing products with specialized properties, such as improved low-temperature performance in biofuels and lubricants [5].
  • Industrial Product Formulation: Its chemical properties make it a valuable intermediate or additive in several industries [1]:
    • Cosmetics: Used as a skin-conditioning agent, providing emollient properties that improve the texture and absorption of creams and lotions [1].
    • Lubricants: Serves as a renewable, biodegradable alternative to petroleum-based oils in bio-lubricants [1].
    • Flavors and Fragrances: Its mild odor contributes to flavor and fragrance profiles without overpowering other components [1].
    • Pharmaceuticals: Acts as an intermediate in synthesizing active pharmaceutical ingredients (APIs) or excipients due to its chemical stability [1].

Application Notes & Safety

  • Storage: For long-term stability, store this compound at -20°C [2].
  • Throughput: While the microfluidic protocol is fast per sample, the current setup requires flushing between runs, which can impact overall throughput for large batches [3].
  • Efficiency Variance: The derivatization efficiency varies significantly with FFA chain length and saturation. Method validation is required for each specific FFA in a sample [3].

Conclusion

This compound is a valuable compound in the researcher's toolkit. Its role extends from being a simple analytical standard in GC-MS to a functional intermediate in synthesizing more complex chemical structures. The adoption of modern techniques like microfluidic derivatization enhances the speed and efficiency of its use in analytical workflows, supporting advancements in lipidomics, biofuel research, and drug development.

References

Comprehensive Protocol for Methyl Tridecanoate Application in GC-FID Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methyl tridecanoate (C13:0 methyl ester) serves as a critical internal standard in the gas chromatography-flame ionization detection (GC-FID) analysis of fatty acids. Its strategic value lies in its absence in most natural biological samples, which eliminates analytical interference while providing a stable reference point for quantification. The use of this compound as an internal standard follows a fundamental principle in analytical chemistry: adding a known quantity of a reference compound at the initial preparation stages enables researchers to correct for variability in derivatization efficiency, injection volume inconsistencies, and sample processing losses. This protocol details comprehensive methodologies for sample preparation, GC-FID analysis, and method validation to ensure precise quantification of fatty acid methyl esters (FAMEs) in various matrices.

The application of this compound spans multiple research domains, from nutritional analysis of food products to lipidomic profiling in biological systems. In bee product analysis, it enables accurate quantification of fatty acids in complex matrices such as pollen, bee bread, and propolis [1]. In meat science, it facilitates rapid fatty acid profiling through streamlined one-stage transmethylation procedures [2]. Its utility extends to specialized applications including the analysis of oxidized lipids in thermoxidized oils, where it provides reliable quantification despite the challenging matrix [3].

Principle of the Method

The fundamental principle underlying this methodology involves adding a known amount of this compound to samples prior to processing, which then undergoes identical preparation and analysis conditions as the target analytes. The core quantitative relationship is established through the consistent ratio between the peak area of the internal standard and those of the target FAMEs. This ratio permits accurate quantification by compensating for procedural losses, injection volume variations, and matrix effects that might otherwise compromise analytical accuracy.

The chemical basis for this approach relies on the transformation of fatty acids from various lipid classes into their corresponding methyl ester derivatives through derivatization techniques. This compound may be introduced either as the pre-formed ester or as tridecanoic acid, which is subsequently esterified during the derivatization process. When added as tridecanoic acid, it undergoes parallel derivatization alongside native fatty acids, experiencing similar reaction efficiencies and potential losses, thereby providing a realistic correction factor for the entire analytical process [4] [3].

Experimental Protocols

Sample Preparation and Derivatization
3.1.1 Direct Methylation Protocol with Internal Standard

This protocol, adapted from Bio-protocol exchange, outlines a reliable method for direct methylation of lipid samples using tridecanoic acid (C13:0) as the internal standard [4]:

  • Transfer 1 mL of lipid sample into 16 × 125 mm screw-cap Pyrex culture tubes.

  • Add 1 mL of 0.1 mg/mL tridecanoic acid (C13:0) in methanol as the internal standard.

  • Incubate the mixture at 85°C for 15 minutes.

  • Add 5.3 mL of methanol and 0.7 mL of 10 M NaOH solution.

  • Neutralize with 0.58 mL of H₂SO₄, vortex thoroughly, and incubate at 85°C for 15 minutes.

  • Extract FAMEs by adding 2 mL each of H₂O and hexane, then vortex for 15 minutes at room temperature.

  • Centrifuge at 8,000 × g for 1 minute to separate phases.

  • Transfer the top hydrophobic phase containing FAMEs to a GC vial for analysis [4].

3.1.2 Boron Trifluoride-Methanol Derivatization

For complex matrices such as bee products, the following BF₃/MeOH method has been validated:

  • Extract lipids from 0.5 g sample using 10 mL chloroform/methanol (1:1) mixture with 1000 μL water.

  • Store overnight in darkness at 20°C ± 2°C.

  • Transfer 1 mL of chloroform layer to a new tube and evaporate solvent.

  • Add 100 μL toluene and 0.5 mL BF₃/MeOH reagent.

  • Derivatize for 90 minutes at 70°C using a glycerol bath.

  • Cool, then add 800 μL each of distilled water and hexane.

  • Shake vigorously, allow phases to separate, then transfer hexane (upper) layer containing FAMEs to GC vials.

  • Store at -4°C until analysis [1].

The derivatization workflow can be visualized as follows:

G A Sample + Internal Standard B Lipid Extraction A->B C Derivatization (BF₃/MeOH or NaOH/H₂SO₄) B->C D FAME Extraction C->D E GC-FID Analysis D->E F Data Quantification E->F

GC-FID Analysis Conditions
3.2.1 Standard GC-FID Method for Bee Products

The following method has been optimized and validated for the analysis of FAMEs in bee products using this compound as internal standard [1]:

  • Instrument: Shimadzu GC-2010 Plus with FID
  • Column: Restek RT-2560 (100 m × 0.25 mm × 0.20 μm)
  • Injection Volume: 1 μL
  • Carrier Gas: Helium at 1.26 mL/min constant flow
  • Injector Temperature: 230°C
  • Detector Temperature: 250°C
  • Split Ratio: 1:20
  • Oven Program: Initial temperature 100°C, ramp to 240°C with stepwise increments (total run time: 71.67 minutes)
3.2.2 Rapid GC-FID Method for Meat Products

For high-throughput applications, a fast GC method has been developed reducing analysis time from 60 to 10 minutes while maintaining analytical accuracy [2]. This method employs a one-stage transmethylation procedure with methanol and chlorotrimethylsilane on lyophilized samples with oven heating, significantly streamlining the analytical process for routine applications.

Table 1: Comparison of GC-FID Methods for FAME Analysis

Parameter Standard Method Rapid Method
Analysis Time 71.67 minutes [1] 10 minutes [2]
Sample Prep Two-stage [1] One-stage [2]
Derivatization Reagent BF₃/MeOH [1] Methanol + Chlorotrimethylsilane [2]
Heating Method Glycerol bath [1] Oven [2]
Application Bee products, complex matrices [1] Meat products, high-throughput [2]
Method Validation

Comprehensive validation of the GC-FID method with this compound as internal standard ensures reliability and accuracy:

  • Linearity: Excellent linearity with determination coefficients r² > 0.9998 for major fatty acids [1]
  • Precision: System precision demonstrated by %RSD of retention times and peak areas from six injections over three consecutive days [1]
  • Sensitivity: Limits of detection (LOD) from 0.21 to 0.54 μg/mL and limits of quantification (LOQ) from 0.63 to 1.63 μg/mL [1]
  • Recovery: High recovery percentages achieved through optimized derivatization conditions [2]

Table 2: Method Validation Parameters for GC-FID Analysis of FAMEs

Validation Parameter Performance Experimental Details
Linearity r² > 0.9998 [1] For major fatty acids in bee products
LOD Range 0.21-0.54 μg/mL [1] Varies by specific fatty acid
LOQ Range 0.63-1.63 μg/mL [1] Varies by specific fatty acid
Precision %RSD of retention times and peak areas [1] Six injections over three consecutive days
Derivatization Efficiency 18-93% for various FFAs [5] Microfluidic device, Tder = 0.8 min, Rder = 4.9
Recovery High recovery percentages [2] One-stage transmethylation for meat products

Critical Parameters and Troubleshooting

Derivatization Optimization

The derivatization efficiency significantly impacts the accuracy of FAME quantification. Several critical parameters require careful optimization:

  • Temperature and Time: Conventional heating at 70°C for 90 minutes with BF₃/MeOH reagent produces the highest total yield of fatty acids [1]. Alternative methods utilizing higher temperatures (85°C) for shorter durations (15-30 minutes) have also been successfully employed [4].

  • Reagent Selection: Boron trifluoride in methanol (BF₃/MeOH) represents the most common derivatization reagent, though methanolic sodium hydroxide followed by acid neutralization provides an effective alternative [4] [6]. For rapid analysis, methanol with chlorotrimethylsilane enables efficient one-stage transmethylation [2].

  • Sample Preparation: Lyophilization of samples prior to derivatization improves fatty acid recovery in meat products [2]. For bee products, overnight extraction with chloroform-methanol (1:1) at room temperature optimizes lipid extraction efficiency [1].

Internal Standard Preparation

The accurate preparation of this compound solutions is fundamental to quantification reliability:

  • Solution Stability: Store this compound stock solutions at -20°C in sealed containers to prevent evaporation and degradation.

  • Concentration Range: Working concentrations of 0.1 mg/mL provide optimal detector response without saturation [4]. The concentration should be adjusted to approximate the expected concentration range of target analytes.

  • Addition Precision: Add the internal standard at the earliest possible stage of sample preparation—preferably before lipid extraction—to correct for procedural losses throughout the entire analytical process [4] [3].

Applications

The this compound-based GC-FID method finds application across diverse research fields:

  • Bee Product Analysis: Qualification and quantification of fatty acids in honey, bee pollen, bee bread, and propolis to evaluate nutritional profiles and geographical origin [1].

  • Food Science: Determination of total fat content and fatty acid composition in meat products, oils, and dairy products for nutritional labeling and quality control [6] [2].

  • Oxidation Studies: Analysis of short-chain glycerol-bound compounds formed during thermoxidation of oils, where this compound enables accurate quantification despite complex degradation matrices [3].

  • Nutritional Studies: Assessment of omega-3 and omega-6 fatty acid ratios in functional foods and supplements, providing critical data for evaluating health implications of polyunsaturated fatty acids [1] [6].

Conclusion

The application of this compound as an internal standard in GC-FID analysis represents a robust, reliable methodology for fatty acid quantification across diverse sample matrices. Through optimized derivatization conditions—whether using BF₃/MeOH at 70°C for 90 minutes or simplified one-stage transmethylation—researchers can achieve excellent linearity, precision, and recovery for comprehensive fatty acid profiling. The method validation data confirms that both standard and rapid GC approaches provide accurate results, enabling laboratories to select the appropriate balance between analysis time and chromatographic resolution based on specific application requirements. As analytical demands evolve toward higher throughput and increased sensitivity, the fundamental principles outlined in this protocol provide a solid foundation for accurate fatty acid quantification using this compound as a stable, reliable internal standard.

References

optimizing methyl tridecanoate internal standard concentration

Author: Smolecule Technical Support Team. Date: February 2026

What is an Internal Standard and When Should I Use One?

An Internal Standard (IS) is a known amount of a compound added to every sample at the earliest possible stage of analysis. Its primary purpose is to correct for variability in sample preparation, injection volume, and instrument response by using the ratio of the analyte's response to the IS's response for quantification, rather than the analyte's absolute response [1] [2].

You should strongly consider using an internal standard in the following scenarios [1]:

  • Complex Sample Preparation: Methods involving multiple steps like liquid-liquid extraction, evaporation, and reconstitution, where volumetric losses are likely.
  • Significant Matrix Effects: When analyzing samples in complex biological or environmental matrices that can suppress or enhance the analyte's signal in the mass spectrometer.
  • Trace-Level Analysis: When high precision and accuracy are critical for quantifying low-abundance analytes.

How to Select an Appropriate Internal Standard

The choice of internal standard is critical for effective correction. The table below summarizes the main types and their key characteristics.

Type of IS Description Advantages Disadvantages & Key Considerations

| Stable Isotope-Labeled (SIL-IS) [3] [4] [5] | Analyte analogue with atoms replaced (e.g., ^2H, ^13C, ^15N). | Nearly identical chemical & physical properties; best for correcting matrix effects. | - Mass difference should be ≥4-5 Da to avoid cross-talk [5].

  • ^2H-labeled IS may show slight retention time shifts; ^13C/^15N-labeled are preferred [5]. | | Structural Analogue [5] | A different compound with similar structure & properties. | Good for correcting sample prep variability if SIL-IS unavailable. | Must have similar hydrophobicity (log D) & ionization (pKa) to analyte [5]. | | Compound from same Class [2] | A similar compound not expected in the sample matrix. | Can be effective if well-chosen and validated. | Must be absent from the sample matrix and not interfere with other compounds [2]. |

For methyl tridecanoate, a suitable Stable Isotope-Labeled IS would be a ^13C-labeled version. If unavailable, another FAME not present in your samples (e.g., methyl pentadecanoate or an odd-chain FAME like methyl undecanoate) could be investigated as a structural analogue [6].

Determining the Optimal Internal Standard Concentration

The concentration of your internal standard is not arbitrary and can impact analytical accuracy. The goal is to add an amount that is similar to the expected concentration of your analyte[s].

Factor Consideration Recommendation for this compound IS
General Guideline IS signal response should be comparable to the analyte [2] [5]. Set concentration so IS response is ~1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) response [5].
Cross-Interference Analyte and IS should not interfere with each other's signals [5]. Ensure IS contribution to analyte signal is ≤20% of LLOQ; analyte contribution to IS signal is ≤5% of IS response [5].
Dynamic Range IS must be detectable across the calibration range [3]. Confirm IS gives a reliable signal even at the LLOQ. Avoid saturation at high concentrations.
Practical Limits Consider solubility and solid-phase extraction capacity if used [5]. Ensure the chosen concentration does not cause solubility issues or overloading.

The following workflow outlines the key steps for determining and validating the internal standard concentration:

Start Start: Estimate Expected Analyte Concentration Step1 1. Set IS Concentration Target (e.g., 1/3 to 1/2 of ULOQ) Start->Step1 Step2 2. Check for Cross-Interference (Contribution < 20% LLOQ & 5% IS) Step1->Step2 Step2->Step1 Fail Check (Adjust IS Conc.) Step3 3. Assess IS Response & Signal Stability Step2->Step3 Pass Check Step4 4. Validate with Calibration Curves & QC Samples Step3->Step4 Step4->Step1 Fail Validation (Re-optimize) End Concentration Optimized Step4->End Pass Validation

Troubleshooting Internal Standard Anomalies

If your internal standard response is unstable, it can compromise your data. The table below outlines common problems and solutions.

Problem Potential Causes Troubleshooting Actions

| High Variability in IS Response [1] [5] | Inconsistent addition (pipette error); sample preparation losses; adsorption to vials. | - Calibrate pipettes.

  • Add IS early in prep.
  • Use silanized vials or add a carrier protein. | | Drifting IS Response [5] | Gradual contamination of MS ion source; column degradation; autosampler issues. | - Perform MS source maintenance.
  • Replace or rejuvenate LC column.
  • Check autosampler for carryover or needle clogging. | | IS Signal Suppression [7] [4] | Co-eluting matrix components compete for charge (matrix effect). | - Improve chromatographic separation.
  • Use a Stable Isotope-Labeled IS and ensure it co-elutes completely with the analyte [4]. | | Abnormal Peak Shape for IS | Incompatibility with LC mobile phase/column; chemical degradation. | - Ensure mobile phase/column chemistry is suitable for FAMEs.
  • Check IS stock solution stability. |

Detailed Protocol: Establishing IS Concentration for this compound

This protocol provides a step-by-step method to determine the optimal concentration for your this compound internal standard.

Objective: To determine the concentration of this compound IS that provides a stable, interference-free signal appropriate for the analytical range of your target FAMEs.

Materials & Equipment:

  • Pure this compound standard [8]
  • Solvent (e.g., methanol, hexane)
  • Target FAME analyte standards
  • LC-MS/MS or GC-MS/MS system [6]
  • Appropriate chromatographic column (e.g., ZB-FAME for GC) [6]

Procedure:

  • Prepare Stock Solutions: Create a primary stock solution of this compound in an appropriate solvent. Prepare serial dilutions to make a working stock solution that can be easily added to samples.
  • Estimate & Spike: Based on the expected concentration of your target analytes, spike this compound IS into a blank matrix at several concentration levels (e.g., low, mid, and high relative to your calibration range).
  • Check for Interference: Run the spiked samples and a blank matrix sample (without IS) to confirm the IS does not interfere with any endogenous compounds and that the matrix does not contribute to the IS signal.
  • Assay Precision: Prepare at least five replicates of a quality control (QC) sample spiked with your target analytes and the selected concentration of this compound IS. Process and analyze them.
  • Calculate and Validate: Calculate the peak area ratio (analyte/IS) for each QC replicate. The method is considered precise if the Relative Standard Deviation (RSD%) of these ratios is within acceptable limits (e.g., <15%). Using an IS can improve RSD significantly, as shown by an example where it improved from 0.48% to 0.11% [2].

References

methyl tridecanoate stability in analytical standards

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Tridecanoate Technical Support Guide

FAQ 1: How should I store this compound standards to ensure their stability? While the search results do not specify exact storage conditions for this compound, its chemical nature provides guidance. As a fatty acid methyl ester (FAME), it is best stored in a cool, dark place. For long-term stability, refrigeration or freezing is recommended. Always use chemically compatible solvents (like hexane) to prevent degradation and ensure the container is tightly sealed to prevent solvent evaporation and uptake of moisture [1] [2].

FAQ 2: What is the recommended GC method for analyzing this compound? this compound is effectively separated and analyzed using high-resolution gas chromatography (GC). Here are parameters from a published method that successfully resolves a 37-component FAME mix, including this compound [1].

The table below summarizes the key GC parameters for the analysis:

Parameter Specification
Column Rt-2560 (biscyanopropyl siloxane), 100 m, 0.25 mm ID, 0.20 µm [1]
Carrier Gas Helium, constant flow at 1.0 mL/min [1]
Injection 1 µL, split (20:1 ratio), 225 °C [1]
Oven Program 100 °C (hold 4 min) to 240 °C at 3 °C/min (hold 15 min) [1]
Detector FID @ 285 °C [1]

FAQ 3: My standard shows a peak area discrepancy. What could be wrong? A change in peak area often points to issues with the standard solution itself or the injection process.

  • Evaporation: Check that the vial cap is properly sealed. Volatile solvents like hexane can evaporate, leading to an increased concentration of the standard and a larger-than-expected peak area.
  • Degradation: Although stable under correct storage, exposure to heat, light, or air can cause gradual degradation, potentially leading to a smaller peak area or the appearance of new peaks.
  • Injection Liner Issues: A contaminated or active injection liner can cause adsorption or decomposition of the analyte. Ensure the liner is clean and deactivated. Note that recommended liner types may change; consult your column manufacturer for the latest compatible parts [1].

FAQ 4: What is the expected retention time for this compound? Under the specific GC conditions detailed in the table above, this compound (C13:0) has a reported retention time of 32.47 minutes [1]. Use this as a reference to identify the peak in your chromatogram. Significant deviations may indicate a need to optimize your method.

Experimental Protocol: Analyzing FAMEs by GC

This protocol is adapted from established methods for the high-resolution analysis of FAME mixtures [1].

Workflow: GC Analysis of FAME Standards

f a Standard Preparation b GC System Setup a->b c Chromatographic Run b->c d Data Analysis c->d

1. Standard Preparation:

  • Reconstitution: Obtain a certified this compound standard. Dissolve the standard in a suitable organic solvent such as hexane or a hexane/dichloromethane mixture to a typical working concentration (e.g., 1,000 µg/mL) [1].
  • Mixing: Ensure the solution is thoroughly mixed, for example, using a vortex mixer.
  • Storage: Transfer the prepared standard to a GC vial with a tight-sealing cap and store appropriately before analysis.

2. GC System Setup:

  • Column: Install a high-resolution capillary GC column. A 100 m Rt-2560 (biscyanopropyl siloxane) column is recommended for complex mixtures or critical separations like cis/trans isomers. For simpler profiles, a FAMEWAX (polyethylene glycol) column can be used for faster analysis [1].
  • Carrier Gas: Set the carrier gas (Helium or Hydrogen) to a constant flow mode. The method for the Rt-2560 column uses Helium at 1.0 mL/min, while the FAMEWAX method uses Hydrogen at a linear velocity of 62 cm/sec [1].
  • Injector & Detector: Set the split/splitless injector temperature to 225-250 °C and the Flame Ionization Detector (FID) temperature to 250-285 °C [1].

3. Chromatographic Run:

  • Oven Program: Use a temperature ramp to achieve optimal separation. For complex mixes, a gradual ramp like 3°C/min from 100°C to 240°C is effective. For faster results on a FAMEWAX column, a 5°C/min ramp from 195°C to 240°C can be used [1].
  • Injection: Inject 0.5 - 1.0 µL of the standard solution using an appropriate split ratio (e.g., 20:1 to 150:1) [1].

4. Data Analysis:

  • Identify the this compound peak based on its expected retention time.
  • Integrate the peak and check for acceptable symmetry (peak shape).
  • Ensure the resolution from neighboring peaks is sufficient for accurate quantification.

Troubleshooting Common Experimental Issues

The table below outlines common problems and their solutions when working with this compound standards.

Problem Potential Causes Corrective Actions
Peak Tailing Active sites in the inlet liner or column Replace or deactivate the inlet liner. Condition the column properly [1].
Retention Time Shift Carrier gas flow instability; Column degradation Check for gas leaks. Re-check and adjust gas flow/pressure. If necessary, trim the column inlet or replace the column.
Peak Splitting Incorrect injection technique; Sample contamination Ensure proper and fast injection. Use a clean, high-quality syringe. Check sample for immiscible solvents or particulate matter.
Low Response/No Peak Highly diluted sample; Injector/detector problem Re-prepare standard at higher concentration. Check injector function and liner. Verify detector gases and igniter.

References

methyl tridecanoate interference in chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Tridecanoate: Core Chemical Data

For accurate identification and method development, here are the key physicochemical properties of this compound (also known as this compound ester; CAS # 1731-88-0).

Property Value / Information
Chemical Formula C₁₄H₂₈O₂ [1]
Molecular Weight 228.3709 g/mol [1] [2]
IUPAC Name Tridecanoic acid, methyl ester [1]
CAS Registry Number 1731-88-0 [1] [2]
Common Synonyms This compound; n-Tridecanoic acid methyl ester; Methyl n-tridecanoate; C13:0 [1] [2]

Chromatographic Identification & Parameters

The following table summarizes retention indices (Kovats, Van Den Dool) for this compound on various GC columns and stationary phases, which is critical for peak assignment [1].

Column Type Active Phase Retention Index (I) Conditions
Capillary CP Sil 5 CB 1609 Isothermal, 240°C [1]
Capillary DB-1 1615 Isothermal, 240°C [1]
Capillary SE-30 1607 Isothermal, 140°C [1]
Capillary OV-101 1622 Temperature ramp, 2 K/min [1]
Capillary HP-5MS 1631 Temperature ramp, 60°C to 250°C [1]
Capillary DB-Wax 1936 Isothermal, 240°C [1]
Capillary Carbowax 20M 1866 Isothermal, 140°C [1]

Common Sources of Interference & Troubleshooting

In chromatography, "interference" related to this compound typically manifests as unexpected peaks, baseline issues, or quantification errors.

Issue Potential Cause Solution
Ghost Peaks Incomplete elution from a previous run; organic impurities in the eluent binding to the medium [3]. Run a blank gradient (no sample injected) to check for carryover. Ensure high-purity eluents and adequate column equilibration [3].
Carryover Autosampler contamination from a previous, highly concentrated sample. Check and adjust needle wash parameters. Perform extensive washing of the sample loop and injection port. A scratched autosampler rotor may need replacement [4].
Co-elution Another compound with a similar retention time eluting with this compound. Optimize the method (temperature program, gradient slope). Use a column with different selectivity (e.g., polar phase like DB-Wax). Confirm identity with MS detection [1] [5].
Incomplete Derivatization Poor conversion of tridecanoic acid to its methyl ester form, leading to low or variable results. Optimize derivatization conditions (see protocol below). Use an internal standard like methyl pentadecanoate (C15:0) for quantification [5] [6] [7].
Peak Splitting Void volume at the column inlet or a poorly cut tubing connection creating a mixing chamber [4]. Check all tubing connections and fittings for proper installation and ensure tubing ends are cut cleanly and squarely [4].

Detailed Experimental Protocols

Protocol 1: Pre-column Derivatization of Fatty Acids to FAMEs

This protocol is adapted from a study profiling fatty acids in suet oil using GC-EI-qMS [5].

  • Principle: Fatty acids are derivatized into more volatile Fatty Acid Methyl Esters (FAMEs) for GC analysis.
  • Reagents: BF₃-Methanol (14%, v/v), hexane, internal standard (e.g., methyl pentadecanoate).
  • Procedure:
    • Weigh the sample containing the fatty acids.
    • Add a known amount of internal standard for quantification.
    • Add 10 mL of BF₃-Methanol (14%) [5].
    • Heat the mixture at 60°C for 10 minutes to complete the esterification [5].
    • After cooling, add hexane and water to extract the FAMEs into the organic (hexane) layer.
    • Collect the hexane layer, concentrate if necessary, and inject into the GC-MS.
  • Optimization Note: These parameters (10 mL reagent, 60°C, 10 min) were identified as optimal using a Box-Behnken experimental design [5].
Protocol 2: Automated Microfluidic Derivatization

For volume-limited samples or high-throughput needs, a microfluidic approach can be used [6].

  • Principle: A glass microfluidic device automates and miniaturizes the FAME derivatization process.
  • Reagents: Methanolic-HCl, fatty acid sample in methanol, hexane.
  • Optimal Device Conditions:
    • Derivatization Time (Tder): 0.8 minutes
    • Reagent Ratio (Rder): 4.9 (Methanolic-HCl to FFA)
    • Reaction Temperature: 55°C [6]
  • Procedure: The FFA sample and methanolic-HCl are pumped into the device's inlets, mixed, and reacted as they flow through a heated channel. The effluent is collected in hexane containing an internal standard for analysis [6].

The workflow for identifying and resolving this compound interference can be summarized as follows:

Start Observe Chromatographic Interference Blank Run Blank Injection Start->Blank GhostPeaks Ghost Peaks Present? Blank->GhostPeaks S1 Clean autosampler & column. Use high-purity eluents. GhostPeaks->S1 Yes Carryover Peak in blank matches analyte retention time? GhostPeaks->Carryover No S2 Optimize needle wash. Increase flush volume. Carryover->S2 Yes QuantError Quantification Error or Low Response? Carryover->QuantError No DerivatCheck Check Derivatization Protocol QuantError->DerivatCheck PeakShape Poor Peak Shape (Splitting, Tailing) QuantError->PeakShape No S3 Use internal standard. Validate derivatization efficiency. DerivatCheck->S3 HardwareCheck Inspect tubing, fittings, and column. PeakShape->HardwareCheck S4 Ensure proper tubing cuts and tight fittings. HardwareCheck->S4

Key Troubleshooting Principles

When diagnosing issues, adhere to these fundamental rules [4]:

  • The Rule of One: Change only one variable at a time to correctly identify the cause.
  • The Rule of Two: A problem is not confirmed until it is reproducible.
  • Write It Down: Keep a detailed log of all maintenance, changes, and observations for your system.

References

methyl tridecanoate sample degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Tridecanoate: Stability & Handling Guide

Here are the fundamental guidelines to ensure the stability of your this compound samples:

  • Storage Temperature: Store samples at 0-10 °C [1]. Refrigeration within this range significantly slows down degradation processes.
  • Storage Condition: It should be stored as a liquid [1]. Its melting point is relatively low (5.5-7 °C) [2] [3], so ensure your storage temperature keeps it in a liquid state without excessive warming.
  • Chemical Stability: Be aware that esters like this compound can be susceptible to hydrolysis (breaking down in the presence of water) and oxidation (especially if unsaturated impurities are present) [4].
  • Container & Atmosphere: For long-term storage, consider sealing containers under an inert atmosphere (such as nitrogen) to minimize contact with oxygen and moisture from the air.

Analytical Methods for Monitoring Degradation

To proactively monitor sample integrity, you can employ the following analytical techniques. The following table summarizes classical and advanced methods for detecting lipid oxidation, a key degradation pathway.

Method What It Measures Principle & Application Notes
Peroxide Value (PV) [4] Primary oxidation products (Hydroperoxides, ROOH) Measures early-stage oxidation. Titration with sodium thiosulfate is common; can be affected by temperature, pH, and solvent [4].
Conjugated Dienes (CD) [4] Early-stage oxidation in PUFAs Conjugated double bonds formed during initial oxidation absorb UV light at 233 nm. Simple but only useful for early stages [4].
*p-Anisidine Value (p*-AV) [4] Secondary oxidation products (Aldehydes) Measures carbonyl compounds like 2-alkenals. The reagent (p-anisidine) is highly toxic, requiring careful handling [4].
Gas Chromatography-Mass Spectrometry (GC-MS/MS) [5] Specific intact lipid species & degradation products Highly specific and sensitive. Can distinguish and quantify individual compounds, including this compound and its breakdown products. Ideal for definitive analysis [5].

For the most comprehensive and specific analysis, mass spectrometry-based lipidomics is a powerful approach. It overcomes the limitations of classical methods by allowing for the identification and quantification of a wide spectrum of individual lipid species and their oxidation products simultaneously [4]. A specific GC-MS/MS method has been developed for Fatty Acid Methyl Esters (FAMEs) like this compound, using a Zebron ZB-FAME column and Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity [5].

The workflow below illustrates the key steps in this analytical process.

Start Sample Preparation HS Headspace Extraction (SPME Arrow, 70°C, 20 min) Start->HS GC GC Separation (ZB-FAME Column) HS->GC MS MS/MS Detection (MRM Mode) GC->MS Data Data Analysis (Identify & Quantify) MS->Data

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing this compound degradation during storage? The most critical factor is maintaining the correct storage temperature (0-10°C) [1]. This cold chain slows both hydrolytic and oxidative degradation mechanisms.

Q2: My sample has been left at room temperature for a week. Is it still usable? You should not assume its integrity. The sample needs to be re-analyzed using an appropriate method (like GC-MS) to check for decomposition products before use in sensitive experiments [4] [5].

Q3: Are there any specific signs of degradation I can look for? While this compound is a colorless liquid [1], the development of a yellow color or an off-odor can be visual and olfactory indicators of advanced oxidation, producing aldehydes and ketones [4].

Q4: What is the biggest advantage of using GC-MS/MS over classical methods like Peroxide Value? Classical methods like PV provide a general value but lack specificity. GC-MS/MS can identify and quantify the specific intact compound and its exact breakdown products, giving you a much clearer picture of the sample's composition and the extent of degradation [4] [5].

References

troubleshooting methyl tridecanoate quantification GC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary use of methyl tridecanoate in GC analysis? this compound (CAS 1731-88-0) is widely used as a surrogate recovery standard or an internal standard (IS) in the GC analysis of fatty acid methyl esters (FAMEs) [1] [2]. It is added to samples before sample preparation and derivatization to monitor the efficiency of the entire analytical process.

  • Can this compound be used as an internal standard for all sample types? It is an excellent internal standard for samples that are already methyl esters. However, if your sample contains free fatty acids or triglycerides, using tridecanoic acid (the underivatized acid) before the derivatization step is often recommended [1]. This ensures the standard undergoes the same derivatization process as the target analytes, providing a more accurate correction for reaction yield.

  • Why might my this compound peak area be inconsistent? Inconsistent peak area can stem from issues at multiple points in the analytical system [3]:

    • Active sites in the GC inlet liner or MS source can adsorb the compound.
    • Improper manual sample preparation, such as pipetting errors or incomplete mixing.
    • Problems with an autosampler, including inconsistent dosing, improper rinsing, or leaks in the internal standard delivery system.
    • A failing analytical trap in a Purge and Trap system.

Troubleshooting Guide: Common Issues & Solutions

The table below outlines specific problems, their potential causes, and corrective actions.

Problem Symptom Potential Root Cause Corrective Action & Investigation

| Low/Inconsistent Recovery | Active sites in GC system [3] | - Replace/clean GC inlet liner.

  • Perform MS source maintenance. | | | Incomplete extraction/derivatization [4] | - Optimize derivatization time/temperature (e.g., 70°C for 90 min with BF3/MeOH) [4].
  • Use tridecanoic acid to monitor derivatization yield [1]. | | | Autosampler error [3] | - Check for leaks in IS vessel/syringe.
  • Verify autosampler rinse routines and sample draw consistency. | | Poor Linearity & Reproducibility | Failing GC system component [3] | - Check GC Electronic Pneumatic Controller (EPC) for failures.
  • Test/replace the GC column.
  • For P&T, test/replace the analytical trap. | | | Sample prep variability [3] | - Meticulously control weighing, solvent volumes, and times.
  • Allow solvents to equilibrate to room temp after sonication before making to volume [5]. | | | Method not fully optimized [3] | - Re-optimize oven temperature program.
  • Ensure sufficient bake time/temperature in P&T to remove water [3]. | | Accuracy Failure in Validation | Standard vs. sample preparation differences [5] | - Match final solvent composition between standards and samples as closely as possible [5]. | | | Insufficient method validation [6] | - Ensure full validation of accuracy, precision, LOD, LOQ, and robustness per ICH Q2(R1) guidelines [4] [6]. |

Experimental Protocol: Using this compound as an Internal Standard

Here is a detailed methodology adapted from a validated GC-FID approach for fatty acids in bee products [4].

1. Solution Preparation

  • Internal Standard Stock Solution: Accurately weigh this compound and dissolve in an appropriate solvent (e.g., hexane or methanol) to prepare a known concentration stock solution.
  • Calibration Standards: Spike increasing amounts of target FAME analytes and a fixed amount of this compound IS into vials. Process these standards without a derivatization step.

2. Sample Preparation

  • Weigh approximately 0.5 g of sample.
  • Add a fixed volume of the this compound IS stock solution to the sample. The amount should yield a final concentration similar to that in your calibration standards.
  • Proceed with lipid extraction and derivatization. For instance, using a chloroform/methanol mixture, followed by derivatization with boron trifluoride in methanol (BF3/MeOH) at 70°C for 90 min [4].
  • After derivatization, extract the FAMEs into a solvent like hexane for GC analysis.

3. GC-FID Analysis

  • Column: Use a high-resolution capillary column (e.g., 100 m RT-2560 or similar) [4].
  • Oven Program: Employ a gradient temperature program (e.g., 100°C to 240°C) [4].
  • Injector/Detector Temperature: Set to 230°C and 250°C, respectively [4].
  • Calculate the concentration of your target analytes by comparing the relative response (analyte peak area / IS peak area) against the calibration curve.

Systematic Troubleshooting Workflow

When problems arise, follow this logical pathway to isolate the root cause.

Start Start: this compound Quantification Issue SubProblem1 Inconsistent IS Peak Area? Start->SubProblem1 SubProblem2 Poor Linearity for Calibration Curve? Start->SubProblem2 SubProblem3 Low Recovery of Target Analytes & IS? Start->SubProblem3 Action1_1 Check/Replace GC Inlet Liner Clean MS Ion Source SubProblem1->Action1_1 Action1_2 Verify Autosampler Function: Check for leaks, ensure consistent dosing and rinsing SubProblem1->Action1_2 Action1_3 Hand-Prepare & Manually Inject Standards to Isolate Instrument from Sample Prep SubProblem1->Action1_3 Action2_1 Inspect/Replace GC Column Check EPC Parameters SubProblem2->Action2_1 Action2_2 Review & Optimize Method Parameters (e.g., Oven Temp) SubProblem2->Action2_2 Action2_3 Verify Sample Prep Technique: Ensure precise weighing, pipetting, and solvent equilibration SubProblem2->Action2_3 Action3_1 Optimize Derivatization: Confirm time, temperature, and reagent condition SubProblem3->Action3_1 Action3_2 Check Extraction Efficiency (e.g., solvent ratio, time) SubProblem3->Action3_2 Action3_3 For P&T: Test/Replace Trap, Ensure proper baking SubProblem3->Action3_3

The guides provided should help you systematically resolve issues with your GC analysis. For problems related to general method validation principles, consulting ICH Q2(R1) guidelines is highly recommended [6].

References

Methyl Tridecanoate: Standard Specifications & Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties and typical purity specifications for Methyl Tridecanoate from several commercial suppliers and research contexts. This data serves as a benchmark for your own assessments.

Property / Specification Details & Typical Values
CAS Number 1731-88-0 [1] [2] [3]
Molecular Formula C₁₄H₂₈O₂ [1] [2] [3]
Molecular Weight 228.37 g/mol [1] [2] [3]
Purity (GC) >98.0% [1], >99% [2], ≥99.5% (as an analytical standard) [4]
Physical State Colorless to almost colorless clear liquid [1]
Boiling Point 163 °C [1]; 131 °C at 4 mmHg [4]; 289.6 °C at 760 mmHg [3]
Melting Point 5.5 °C [3] [4]; 7 °C [1]
Density 0.87 (Specific Gravity, 20/20) [1]; 0.864 g/mL at 25 °C [4]
Refractive Index 1.435 [1] [4]
Primary Analysis Method Gas Chromatography (GC) [1] [2] [5]
Secondary Analysis Method HPLC [4], NMR (for structure confirmation) [1]

Purity Assessment Troubleshooting Guide

This guide addresses common problems encountered during the purity analysis of this compound.

Start Start: Purity Assessment Issue Peak Abnormal GC Peak CheckStorage Check Storage Conditions Peak->CheckStorage Peak splitting or shouldering suggests decomposition LowPurity Consistently Low Purity VerifyStandard Verify Purity of Internal Standard LowPurity->VerifyStandard Calibration with impure standard leads to error CheckIntegration Review Integration and Baseline LowPurity->CheckIntegration Incorrect GC integration parameters PropertyMismatch Physical Property Mismatch ConfirmIdentity Confirm Compound Identity PropertyMismatch->ConfirmIdentity Verify compound with NMR or MS Res1 Resolution: Prevents degradation and maintains sample integrity CheckStorage->Res1 Store at cool, dark place (<15°C recommended) Res2 Resolution: Ensures accurate quantification in GC analysis VerifyStandard->Res2 Use high-purity analytical standard (≥99.5%) Res3 Resolution: Corrects for inaccurate peak area calculation CheckIntegration->Res3 Manually integrate and adjust baseline Res4 Resolution: Confirms the correct compound is being analyzed ConfirmIdentity->Res4 Cross-check with certificate of analysis

Troubleshooting Flow for Purity Assessment

Experimental Protocol: Using this compound as an Internal Standard

A primary use of high-purity this compound is as an internal standard (IS) in the gas chromatographic (GC) analysis of fatty acids, particularly in complex biological or food chemistry samples [5] [4]. Here is a detailed methodology:

  • 1. Principle: A known, precise amount of the IS is added to the sample at the beginning of the analysis. The IS accounts for losses during sample preparation and variations in instrument response. By comparing the peak area of the target analytes to the peak area of the IS, their original concentrations can be accurately determined.
  • 2. Application Example: In a study analyzing thermoxidized lipids, this compound (C13:0) and Methyl Pentadecanoate (C15:0) were added as internal standards to a solution of methyl linoleate that had been heated. The recovery of various short-chain oxidation products was then quantified relative to these internal standards [5].
  • 3. Procedure:
    • Preparation: Obtain this compound with a certified high purity (e.g., ≥99.5%) [4].
    • Weighing: Accurately weigh a precise amount of this compound.
    • Spiking: Add this known quantity to your sample matrix (e.g., lipid extract, oil) before any derivatization or extraction steps.
    • Sample Workup: Proceed with your standard sample preparation protocol (e.g., derivatization, extraction).
    • GC Analysis: Inject the prepared sample into the GC system.
    • Calculation: Calculate the concentration of your target analytes using the ratio of their peak areas to the peak area of the this compound IS, adjusted for the known weight added.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to maintain its purity? While it can be stored at room temperature, suppliers often recommend storing it in a cool and dark place (e.g., <15°C) to ensure long-term stability and prevent degradation [1]. Some protocols store it at -20°C for long-term preservation (over several years) [6].

Q2: My GC analysis shows a purity lower than the supplier's CoA. What could be wrong? First, verify the purity of your internal standard, as an impure standard will lead to inaccurate quantification [5]. Second, review your GC integration parameters; incorrect baseline setting or peak detection thresholds can underestimate the main peak's area. Manually reintegrate the chromatogram to confirm.

Q3: Besides GC, what other techniques can be used to confirm the structure and purity?

  • NMR Spectroscopy: Used to confirm the molecular structure and identity of the compound, as noted on supplier specifications [1].
  • Mass Spectrometry (MS): Coupled with GC or LC, MS can confirm the molecular weight and identify potential impurities based on their mass fragments [7] [5].
  • HPLC: Suitable for analysis, especially if the compound is thermolabile or if specific HPLC methods are required [4].

Q4: What are the main industrial applications of this compound? It is used as an intermediate in chemical synthesis for lubricants, surfactants, and flavoring agents. Its bio-based and biodegradable properties also make it suitable for cosmetics (as a skin-conditioning agent) and pharmaceuticals [8].

References

replacing pentadecane with methyl tridecanoate internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Internal Standard Replacement

Here are answers to specific questions you might have during the experimental process.

Q1: What are the basic properties of methyl tridecanoate I should know for method development? this compound (CAS RN: 1731-88-0), also known as methyl tridecylate, is a high-purity compound (>98.0%) suitable for use as an internal standard [1]. Its physical properties, which can influence its behavior in your GC system, are summarized below [1].

  • Property Table: this compound
Property Value / Description
Molecular Formula C₁₄H₂₈O₂ [1]
Molecular Weight 228.38 g/mol [1]
Physical State Liquid at 20°C [1]
Boiling Point 163 °C [1]
Specific Gravity 0.87 (at 20/20°C) [1]
Recommended Storage Room temperature, in a cool and dark place (<15°C) [1]

Q2: Why are my retention times shifting after changing the internal standard? Retention time (RT) shifts are a common challenge when modifying a GC method. The underlying causes generally rest with carrier flow stability, poor temperature control, or the quality of the stationary phase [2].

  • Between batches or runs: Minor variability can occur from incorrect instrument parameters, such as carrier gas type or column dimensions, which cause the system to apply an incorrect pressure [2]. Ensure the correct column length is updated in your GC system after any maintenance, like trimming the column inlet [3] [2].
  • Between subsequent injections: More serious instability can be caused by insufficient equilibration time between runs, faults with the oven temperature controller, or issues with the electronic pressure control module [2]. Leaving the carrier gas flowing continuously, even when the instrument is idle, can help maintain a stable baseline [3].

Q3: Why is the peak shape for my new internal standard poor, and how can I fix it? Peak tailing and splitting are often related to active sites in the GC system or hardware issues [2].

  • Peak Tailing: This is most commonly associated with secondary retention of the analyte by active sites (such as silanol species). To resolve this, ensure the system is deactivated by using silylated liners, modern inert stationary phases, and regularly trimming the column inlet [2].
  • Peak Splitting: This can arise from improperly cut column ends, incorrectly installed columns (wrong insertion distances into the inlet or detector), or a blocked detector jet. Inspect column cuts to ensure they are clean and at a 90-degree angle [2].

Troubleshooting Guide: Common GC Issues

This guide outlines common symptoms, their likely causes, and corrective actions based on expert recommendations.

  • Troubleshooting Table: GC Analysis Issues
Symptom Possible Cause Corrective Action
Retention time shifts after system idle [3] System not equilibrated; moisture on column Leave carrier gas on; run conditioning injections; use GC sleep mode.
Retention time compression after column trim [3] Flow dynamics changed; column length not updated in method Update column length in GC system; optimize head pressure for shorter column.
Reduced efficiency/broad peaks [2] Degraded stationary phase; dead volumes; late splitless purge Trim column inlet; check column installation depths; use constant-flow mode.
Peak tailing [2] Active sites in inlet or column Use deactivated liners and columns; trim column inlet; clean inlet.
Peak splitting or shoulders [2] Improperly cut column; blocked detector jet; polarity mismatch Re-cut column properly; check/clean detector jet; review solvent/phase compatibility.
Inconsistent peak areas in batch [3] Contamination in split vent line; sticking syringe Clean/replace split vent line and trap; check syringe for residue, replace if sticking.

Best Practices for a Smooth Transition

Adopting these general practices can prevent many common issues.

  • Systematic Maintenance: Perform regular instrument checks and maintenance. This includes cleaning or replacing the split vent line, split vent trap, and checking the syringe for smooth operation [3].
  • Proper Column Care: Regularly trim the column inlet (removing 5-10 cm) to eliminate degraded stationary phase and active sites. Always update the new column length in your GC method [2].
  • Stabilize Before Analysis: After the GC has been idle, allow time for the system to equilibrate. A few blank injections can help stabilize retention times before running your actual samples [3].
  • Document Everything: Keep a log of all troubleshooting procedures, instrument conditions, and results. This is invaluable for identifying patterns and root causes over time [4].

Workflow for Systematic Troubleshooting

When problems arise, following a logical workflow can save time. The diagram below outlines a high-level troubleshooting process synthesized from the search results.

Start Start Troubleshooting RTShift Retention Time Shift? Start->RTShift PoorPeak Poor Peak Shape? Start->PoorPeak LowArea Inconsistent Peak Area? Start->LowArea ColCheck Check Column & Inlet ColAction Trim column inlet Check for dead volumes Deactivate system ColCheck->ColAction DetCheck Check Detector & Syringe DetAction Clean detector Check/replace syringe Clean split vent DetCheck->DetAction SampleCheck Check Sample Prep SampleAction Re-prepare sample Check for contamination SampleCheck->SampleAction RTShift->ColCheck PoorPeak->ColCheck LowArea->DetCheck LowArea->SampleCheck End Verify Fix & Document ColAction->End DetAction->End SampleAction->End

References

methyl tridecanoate response factor calculation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Response Factor Calculation

The response factor is a crucial concept in quantitative analysis, particularly in chromatography. It is a correction factor that correlates the signal produced by an analyte (like methyl tridecanoate) to its actual concentration, allowing for accurate calculations [1].

  • What it is: The Response Factor (F) is the ratio between the signal produced by an analyte and the quantity of analyte that produces the signal [1].
  • Core Formula: The basic formula for the response factor of a substance is [1]: Response Factor (RF) = Peak Area / Concentration (mg/mL)
  • Relative Response Factor (RRF): This is often used to compare the sensitivity of a detector between an impurity or a related substance and the main drug substance or analyte. It is calculated as [1]: RRF = Response Factor of Impurity / Response Factor of API or, if using calibration curves: RRF = Slope of Impurity / Slope of API

The table below summarizes the key formulas and their applications.

Term Formula Application
Response Factor (RF) RF = Peak Area / Concentration Calculates the absolute response of a single analyte [1].
Relative Response Factor (RRF) RRF = RF_impurity / RF_API Corrects for differences in response between a primary substance (e.g., an API) and its related compounds [1].
Relative Response Factor (via Slope) RRF = Slope_impurity / Slope_API Used when calibration curves for both the impurity and the primary substance have been established [1].

Frequently Asked Questions & Troubleshooting

Here are some common issues and questions related to response factor determination, framed in a Q&A format.

Q1: My response factor values are inconsistent between runs. What could be the cause? This is often related to instrumental or preparative variables. A systematic approach to troubleshooting is recommended, as outlined in the workflow below.

Q2: How do I validate that my calculated response factor is reliable for quantification? The response factor approach makes two critical assumptions that must be verified experimentally [1]:

  • The calibration curve (amount per peak size) is a straight line (linear).
  • This straight line passes through the origin (the point where both concentration and response are zero). You must perform a linearity test with multiple concentration points to confirm these assumptions hold true for your method [1].

Q3: When should I use a relative response factor (RRF)? An RRF is essential when the compound you are quantifying (e.g., an impurity or metabolite) has a different detector sensitivity than your main reference standard. Using the RRF corrects for this difference, ensuring your quantitative results are accurate [1].

Experimental Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting issues with your response factor analysis. This general protocol can help isolate the root cause of problems.

start Inconsistent RF/RRF Values step1 Check Sample Preparation • Weighing accuracy • Dilution volume accuracy • Solvent compatibility start->step1 step2 Verify Instrument Stability • Pump pressure • Detector lamp energy/wavelength • Column temperature step1->step2 step3 Assess Chromatographic Performance • Peak shape (tailing, asymmetry) • Retention time stability • Signal-to-noise ratio step2->step3 step4 Review Calibration Model • Perform multi-point linearity test • Check if curve passes through origin • Verify R² value step3->step4 outcome1 Issue Identified & Resolved step4->outcome1 outcome2 Issue Persists: Consider Method Re-Development step4->outcome2

A Note on this compound Specifics

The search results indicate that this compound is an ester used in various industrial applications, including as an intermediate in chemical synthesis and in the production of bio-based products [2]. However, specific details on its chromatographic behavior, validated response factors, or unique troubleshooting aspects are not available in public sources.

For accurate and reproducible results with this specific compound, you may need to:

  • Consult Specialized Literature: Look for peer-reviewed papers or application notes from chromatography vendors that focus on the analysis of similar fatty acid esters.
  • Perform In-House Validation: Establish and validate the response factor for this compound in your own laboratory using your specific instrumentation and methods, following the general principles outlined above [1].

References

methyl tridecanoate column selection for separation

Author: Smolecule Technical Support Team. Date: February 2026

GC Column Selection Guide for Methyl Tridecanoate

For the separation of Fatty Acid Methyl Esters (FAMEs) like this compound, application-specific GC columns are highly recommended as they are optimized for this exact purpose [1]. The key is to select a stationary phase with appropriate selectivity for FAMEs.

The table below summarizes columns successfully used for FAME analysis in recent publications, all of which are suitable for separating this compound.

Column Name Stationary Phase (USP Nomenclature) Dimensions (L x ID x df) Key Application & Benefit
Zebron ZB-FAME [2] Highly polar, proprietary cyanopropyl polysiloxane 30 m x 0.25 mm x 0.20 µm Specifically designed for FAME separations; provides excellent resolution.
Rt-2560 [3] 100% Biscyanopropyl polysiloxane (highly polar) 100 m x 0.25 mm x 0.20 µm Ideal for complex FAME mixtures and geometric isomers (cis/trans).
General-Purpose Rxi Column [1] Varies (e.g., Rxi-65, Rtx-2330) Varies A good choice if no application-specific column is available, especially when using a mass spectrometer.

Key Selection Criteria:

  • Stationary Phase: Highly polar phases, especially those rich in cyanopropyl groups, are ideal for separating FAMEs based on both chain length and degree of unsaturation [1].
  • Dimensions: A longer column (e.g., 100 m) provides higher resolution for very complex samples, while a 30 m column is sufficient for many standard applications [2] [3]. A standard 0.25 mm inner diameter and 0.20 µm film thickness are common starting points.

Detailed GC-MS/MS Method for FAME Analysis

Here is a detailed protocol for the determination of 24 FAMEs, including this compound, using Headspace Solid-Phase Microextraction Arrow (HS-SPME Arrow) followed by GC-MS/MS, as described in a 2022 study [2]. This method is rapid, sensitive, and minimizes matrix effects.

Workflow Overview:

f SamplePrep Sample Preparation Aqueous sample adjusted to pH 2 SPME SPME Arrow Extraction DVB/PDMS fiber, 70°C, 20 min SamplePrep->SPME Desorption Thermal Desorption GC injector, 250°C, 4 min SPME->Desorption GCSeparation GC Separation ZB-FAME column, 44 min runtime Desorption->GCSeparation MSDetection MS/MS Detection MRM mode for selectivity GCSeparation->MSDetection DataAnalysis Data Analysis Peak area integration MSDetection->DataAnalysis

Materials and Reagents:

  • Analytes: this compound and other FAMEs of interest.
  • Internal Standard: Isotope-labeled compounds like methyl heptadecanoate-d33 are recommended [2].
  • SPME Arrow Fiber: Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) [2].
  • Acid for pH adjustment: e.g., Sulfuric acid (H₂SO₄) [2].
  • GC Column: Zebron ZB-FAME capillary column (30 m × 0.25 mm × 0.20 µm) or equivalent [2].

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a 10 mL aqueous sample in a 20 mL headspace vial.
    • Adjust the sample to pH 2 using a suitable acid like H₂SO₄. This optimizes the extraction efficiency for FAMEs [2].
    • Add a known amount of internal standard.
  • SPME Arrow Extraction:

    • Heat the sample vial to 70°C and equilibrate for 14 minutes [2].
    • Insert the SPME Arrow fiber (DVB/PDMS) through the vial septum and expose it to the sample headspace.
    • Extract for 20 minutes at 70°C with continuous agitation [2].
  • GC-MS/MS Analysis:

    • Thermal Desorption: Retract the fiber and immediately desorb it in the GC injector for 4 minutes at 250°C in splitless mode [2].
    • GC Oven Program:
      • Initial temperature: 40°C (hold for 5 min)
      • Ramp: 6°C/min to 210°C
      • Total run time: ~44 minutes [2]
    • Carrier Gas: Helium, constant flow of 1.8 mL/min [2].
    • MS/MS Detection:
      • Operate in Multiple Reaction Monitoring (MRM) mode.
      • Ion source temperature: 180°C [2].
      • Use optimized MRM transitions for this compound and other target analytes for high selectivity and sensitivity [2].

Frequently Asked Questions (FAQs)

1. What is the biggest advantage of using an application-specific FAME column? These columns provide superior selectivity for separating FAMEs. They are specially designed to resolve complex mixtures, including closely eluting compounds and geometric isomers (cis/trans), which might co-elute on a standard non-polar column [1].

2. Can I use a standard non-polar GC column like a 5% diphenyl/95% dimethyl polysiloxane column for FAME analysis? While it is possible, the separation will primarily be by boiling point (chain length). You may get poor resolution of FAMEs with different degrees of unsaturation, and isomers might not be separated. A polar FAME column is the strongly recommended choice [1].

3. My lab has an Rt-2560 column. Is it suitable for this compound? Yes, absolutely. The Rt-2560 is a 100% biscyanopropyl polysiloxane column, which is a highly polar phase perfectly suited for FAME analysis. It is an excellent choice, especially for complex samples requiring high-resolution separation [3].

References

methyl tridecanoate comparison other FAME standards

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Tridecanoate in a Multi-Standard Mix

The primary source of data comes from a 2025 study that analyzed a mix of 37 FAMEs. In this mix, This compound (C13:0) was present at a concentration of 20 mg/mL [1]. The table below shows its context within a subset of the FAME standards analyzed.

FAME Standard Name Systematic Name Concentration (mg/mL) Structural Nomenclature
Methyl undecanoate Methyl undecanoate 20 C11:0
This compound This compound 20 C13:0
Methyl pentadecanoate Methyl pentadecanoate 20 C15:0
Methyl myristate Methyl tetradecanoate 40 C14:0
Methyl palmitate Methyl hexadecanoate 60 C16:0

This data shows that this compound was one of several saturated odd-chain fatty acid methyl esters included in the standard mix at a mid-range concentration [1].

Detailed Experimental Protocol

The quantitative data above was generated using a specific and reproducible GC-MS protocol. Here is the detailed methodology you can follow [1]:

  • Sample Preparation & Derivatization: Add 300 µL of the sample to 3 mL of methanolic KOH to convert fatty acids into their methyl ester forms. Extract the mixture with 4 mL of hexane and centrifuge at 7000 rpm for 7 minutes. The supernatant (hexane layer containing FAMEs) is then transferred to a vial for analysis [1].
  • GC-MS Instrument Parameters: The following conditions were used for separation and detection [1]:
    • Column: Rt-2560 (100 m, 0.25 mm ID, 0.20 µm)
    • Injector Temp.: 250 °C (split mode)
    • Oven Temp. Program: 40 °C (hold 2 min), then increase to 240 °C at 4 °C/min (hold 15 min)
    • Carrier Gas: Helium, constant flow of 1.02 mL/min
    • Detection: Mass Spectrometer (MS), Selective Ion Monitoring (SIM) mode

This experimental workflow is summarized in the diagram below.

fame_workflow cluster_GC GC-MS Parameters start Sample Collection (Whole Blood, Serum, Plasma) step1 Alkali Trans-esterification (300µL sample + 3mL methanolic KOH) start->step1 step2 Liquid-Liquid Extraction (Add 4mL hexane, centrifuge 7000rpm/7min) step1->step2 step3 GC-MS Analysis (Inject supernatant) step2->step3 step4 FAME Separation & Quantification step3->step4 gc1 Column: Rt-2560, 100m gc2 Oven: 40°C → 240°C gc3 Carrier Gas: He, 1.02 mL/min gc4 Detection: MS (SIM Mode)

Key Considerations for Your Comparison Guide

To build a comprehensive guide, you may need to consult additional resources, but the available information provides a solid starting point:

  • Chromatographic Performance: The Rt-2560 column is highly recommended for detailed FAME analysis, especially for resolving complex isomer patterns. Its 100-meter length and highly polar biscyanopropyl polysiloxane stationary phase provide excellent separation based on chain length, degree of unsaturation, and geometry of double bonds (cis/trans) [2].
  • Matrix Considerations: The cited study concluded that while FAME concentrations strongly correlate between plasma and serum, they differ significantly in whole blood. The researchers identified plasma as the most ideal matrix for detecting and quantifying circulating fatty acids [1].

References

methyl tridecanoate biodegradability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Biodegradability Assessment

For researchers, biodegradability is typically assessed through a tiered testing strategy to ensure robustness and avoid unnecessary testing. The core principle is that a substance is considered readily biodegradable if it breaks down rapidly in the environment. A proposed tiered approach includes [1]:

  • Tier 1: Pre-screening using methods like the MT2 colorimetric assay for a rapid, conservative assessment.
  • Tier 2: Definitive Testing using standardized tests like the OECD 301F ready biodegradability test for a more conclusive result [1].

The diagram below illustrates this logical testing workflow.

G Start Tier 1: Pre-screening (MT2 Colorimetric Assay) Decision Substance readily biodegradable? Start->Decision Group Can be grouped with other readily biodegradable substances Decision->Group Yes Tier2 Tier 2: Definitive Test (OECD 301F Guideline) Decision->Tier2 No Further Further testing or similarity assessment Tier2->Further

Methyl Tridecanoate Profile and Data

This compound (CAS 1731-88-0) is the methyl ester of Tridecanoic acid, with the molecular formula C₁₄H₂₈O₂ [2]. It is a long-chain fatty acid ester and is recognized for its biodegradability and renewable origin [3].

As a fatty acid ester, its primary degradation mechanism is hydrolysis, a chemical decomposition process that involves breaking the ester bond by reacting with water molecules [4]. This process is the most important for initiating the biodegradation of synthetic polymers, especially polyesters. The resulting fatty acid and alcohol can then be further broken down and ultimately metabolized by microorganisms into CO₂, water, and biomass [4].

The table below summarizes the key properties of this compound.

Property Description
Chemical Name This compound (Tridecanoic acid methyl ester) [2]
CAS Number 1731-88-0 [2]
Molecular Formula C₁₄H₂₈O₂ [2]
Molecular Weight 228.37 g/mol [2]
Chemical Structure Ester
Primary Degradation Hydrolysis [4]
Biodegradability Considered biodegradable & bio-based [3]

Comparison with Other Compounds

While direct experimental data for this compound is limited in the search results, the following table outlines how different types of compounds generally behave in biodegradability assessments, based on the tiered strategy.

Compound / Polymer Type Example Materials Expected Biodegradability Key Factors Influencing Biodegradation
Fatty Acid Esters This compound, other methyl esters Expected to be readily biodegradable [1] Presence of ester bonds (hydrolyzable), aliphatic chain [4]
Biodegradable Polyesters Poly(lactide-co-glycolide) (PLGA), Polylactic acid (PLA) Designed to be biodegradable (degrade in weeks to months) [5] [4] Chemical structure, crystallinity, molecular weight, environmental conditions (pH, T°) [4]
Conventional Polymers Polyethylene (PE), Polypropylene (PP) Not readily biodegradable (persist for years) [4] High molecular weight, hydrophobic, lack of hydrolysable functional groups [4]
Polymer Additives Various plasticizers, stabilizers Variable (requires case-by-case assessment) [4] Specific chemical structure; some may be persistent or toxic [4]

Experimental Protocols & Outlook

For a comprehensive assessment, you would typically follow established guidelines. Here are the core methodologies referenced:

  • OECD 301F Test Guideline: This is a standardized test for assessing "ready biodegradability." It typically involves exposing the test substance to microorganisms in an aerobic aqueous medium and monitoring the biological oxygen demand or the production of carbon dioxide over 28 days. A substance that passes the criteria is considered to undergo rapid and ultimate biodegradation in the environment [1].
  • Integrated Approach to Testing and Assessment (IATA): This is a strategic framework for grouping nanomaterials (which could be extended to other substances) based on the biodegradability of their organic surface treatments. The goal is to reduce the burden of testing each unique substance by grouping those with similar fate and effects [1].

A significant challenge in the field is "greenwashing," where products are marketed as having more environmental benefits than they truly possess. Therefore, robust scientific evidence based on the above protocols is crucial. The prospects for compounds like this compound are tied to concepts of recycling and circularity, where "throwing away" should not be the default option [4].

References

methyl tridecanoate bio-based vs petroleum solvents

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Tridecanoate Properties

This compound is a saturated fatty acid methyl ester (FAME) with the chemical formula C₁₄H₂₈O₂ [1] [2]. The table below summarizes its key physicochemical and safety properties:

Property Value
Chemical Formula C₁₄H₂₈O₂ [1] [3]
Molecular Weight 228.38 g/mol [2] [3]
Physical State Colourless clear liquid [3]
Melting Point 5.5 °C [3]
Boiling Point 131 °C at 5 hPa [3]
Flash Point 113.0 °C (closed cup) [3]
Density 0.864 g/mL at 25 °C [3]
Solubility ≥21 mg/mL in DMSO; ≥15.6 mg/mL in EtOH; insoluble in water [2]
Log Pow 5.77 [3]
Storage Store at -20°C [2] [3]
Key Hazards Causes serious eye damage. May cause long-lasting harmful effects to aquatic life [3].

Comparison with Other Solvent Classes

The table below places this compound in the context of broader solvent categories, based on general trends and properties reported in the literature.

Solvent Class Examples Key Characteristics & Performance Data (from available literature)
Fatty Acid Methyl Esters (FAMEs) This compound, Methyl oleate, Methyl stearate [4] High boiling points and low volatilities. Data on density and viscosity for various FAMEs is available in compiled datasets [5].
Other Bio-Based Solvents Ethyl lactate, D-limonene, Ethanol [6] [7] Generally exhibit low toxicity and biodegradable properties [6]. Can match or exceed performance of petroleum solvents in specific applications (e.g., extraction efficiencies >96% for biocides from fish tissue using ethanol) [7]. Some, like D-limonene, can be highly toxic to aquatic life [7].
Conventional/Petroleum-Based Toluene, n-Hexane, Methylene Chloride [7] Often volatile, flammable, and possess greater environmental and health hazards. Bio-based solvents like D-limonene and ethyl lactate are directly used as substitutes for toluene and hexane in standardized methods (e.g., moisture determination, lipid extraction) with comparable performance [7].

Research Context & Experimental Insights

Although a direct comparison for this compound is unavailable, the search results reveal its primary roles and how solvent performance is evaluated.

  • Primary Use Context: this compound is identified as a research chemical used in lipid metabolism studies and biofuel production [2]. In analytical chemistry, it appears as a component or standard, notably in the analysis of biodiesel (FAMEs) using gas chromatography [4]. Its value here is as an analyte, not a solvent.
  • Experimental Protocols for Solvent Comparison: Research into bio-based solvents often involves evaluating their efficiency in extracting target compounds from natural sources. A typical methodology, as seen in the search for extracting biocides from fish tissue, involves [7]:
    • Sample Preparation: Homogenizing the fish tissue.
    • Vortex-Assisted Extraction: Adding a fixed volume of various candidate solvents (e.g., ethanol, ethyl acetate, acetone) to the sample and vigorously mixing.
    • Analysis: Using a technique like HPLC-MS to quantify the amount of target compound extracted.
    • Performance Metric: Calculating the extraction efficiency (%) for each solvent to determine the most effective one.
  • Considerations for Researchers: When selecting a solvent, key factors beyond mere extraction efficiency include [6] [7]:
    • Toxicity and Environmental Impact: Aquatic toxicity and biodegradability.
    • Technical Performance: Scalability, energy demands, and compatibility with existing equipment (e.g., high viscosity of some solvents can be a limitation).
    • Economic Viability: Cost of the solvent and the possibility of recycling it in the process.

A Strategic Approach to Solvent Selection

For researchers comparing solvents for a specific application, the following workflow can serve as a guide. This diagram outlines a logical decision-making process that incorporates the principles of green chemistry.

Start Define Solvent Application Requirements Step1 Identify Candidate Solvents (Bio-based, Petroleum-based, etc.) Start->Step1 Step2 Benchmark Performance (Extraction Efficiency, Reaction Yield, etc.) Step1->Step2 Step3 Evaluate Green Chemistry Principles Step2->Step3 Step4 Assess Practical Factors (Scalability, Cost, Safety) Step3->Step4 Decision Optimal Solvent Selected Step4->Decision

References

validating methyl tridecanoate quantification method

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation & Quantitative Data

The table below summarizes key validation parameters from two studies that quantified methyl tridecanoate alongside other fatty acids. Please note that the data comes from methods analyzing multiple compounds, and the performance is for this compound within that mix.

Parameter GC-MS Method (Berry Seed Extracts) [1] GC-FID Method (Bee Products) [2]
Analytical Technique Gas Chromatography-Mass Spectrometry (GC/MSD) Gas Chromatography-Flame Ionization Detector (GC-FID)
Sample Types Blackcurrant, raspberry, strawberry, and chokeberry seed oils Bee pollen, bee bread, honey, propolis

| Quantification Method | 1. Normalized peak area 2. External calibration curve | External calibration curve | | Linearity | Reported for 34 fatty acids (method was validated) | ( r^2 > 0.9998 ) (for the method) | | Precision | Results for precision were presented (method was validated) | %RSD for retention times and peak areas | | LOD/LOQ | LOD and LOQ results were presented (method was validated) | LOD: 0.21-0.54 µg/mL (range for all analytes) LOQ: 0.63-1.63 µg/mL (range for all analytes) | | Key Sample Prep | Derivatization with Trimethylsulfonium hydroxide (TMSH) | Derivatization with Boron trifluoride in methanol (BF₃/MeOH) at 70°C for 90 min |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited.

1. GC-MS Protocol for Plant Oils (Berry Seed Extracts) [1]

  • Sample Preparation: Oily extracts were obtained via supercritical CO₂ extraction on an industrial scale.
  • Derivatization: Fatty acids were converted to their methyl ester derivatives (FAMEs) using a trimethylsulfonium hydroxide (TMSH) solution.
  • Instrumentation: Analysis was performed on Agilent equipment with a single quadrupole mass spectrometer detector and a split/splitless injector.
  • Identification: Fatty acids were identified by comparing the mass spectrum and retention time of peaks to standards. Over 30 compounds were qualitatively identified.
  • Quantification: Two methods were used: (1) results were normalized based on the peak area without a correction factor, and (2) quantification was based on an external calibration curve for 34 identified fatty acids.

2. GC-FID Protocol for Bee Products [2]

  • Extraction: Fats were extracted from bee products (0.5 g) with a chloroform/methanol mixture (1:1) and water, then left to stand overnight.
  • Derivatization: The fatty acids were hydrolyzed and methylated simultaneously with a mixture of toluene and boron trifluoride in methanol (BF₃/MeOH) for 90 minutes at 70°C using a glycerol bath. After cooling, the FAMEs were extracted into hexane for analysis.
  • Instrumentation: A Shimadzu GC-2010 Plus with an FID detector and a 100 m Restek RT-2560 column was used.
  • Chromatography: The oven temperature program was from 100°C to 240°C. The injector temperature was 230°C, and the FID detector temperature was 250°C.
  • Validation: The method was validated for linearity, precision, LOD, and LOQ according to ICH guidelines.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the validation and quantification of this compound using GC-based methods, integrating common steps from the cited protocols.

GC-Based FAME Analysis Workflow cluster_validation Validation Parameters start Start: Raw Sample (Plant/Animal Material) A Extraction (Solvent, SFE, etc.) start->A B Derivatization (To form FAMEs) A->B C Instrumental Analysis (GC-MS or GC-FID) B->C D Data Processing (Peak Integration, Calibration) C->D F Quantification Result D->F E Method Validation E->D Ensures Data Quality V1 Linearity E->V1 V2 Precision (Repeatability) E->V2 V3 LOD / LOQ E->V3 V4 Recovery E->V4

Key Insights for Researchers

The search results and subsequent analysis highlight several critical points for professionals developing or validating a method for this compound:

  • Technique Selection: Both GC-MS and GC-FID are robust and widely accepted techniques. GC-MS provides confirmatory identity through mass spectra, while GC-FID often offers excellent linearity and sensitivity for quantification [1] [2].
  • Crucial Derivatization: Converting fatty acids to FAMEs is essential for GC analysis. The choice of derivatization reagent (e.g., TMSH vs. BF₃/MeOH) and optimization of conditions like temperature and time are critical steps for achieving a high yield of the target analyte [1] [2].
  • Matrix Matters: The sample matrix (e.g., seed oils vs. bee products vs. blood plasma [3]) significantly impacts sample preparation and can affect validation parameters like recovery and matrix effects. The method must be validated for your specific sample type.
  • Comprehensive Validation: Beyond linearity and LOD/LOQ, a full validation for a quantitative method should also assess accuracy (trueness), precision (both repeatability and intermediate precision), and robustness to ensure reliable results [4].

References

×

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Exact Mass

228.208930132 Da

Monoisotopic Mass

228.208930132 Da

Heavy Atom Count

16

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Melting Point

6.5 °C

UNII

O2H463RING

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00129 [mmHg]

Pictograms

Corrosive

Other CAS

67762-40-7
1731-88-0

Wikipedia

Methyl tridecanoate

Use Classification

Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

Tridecanoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48 pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. S. Alcorn et al. “Taxonomy and Pathogenicity of Erwinia cacticida sp. nov.” International Journal of Systematic Bacteriology, vol. 41 pp. 197-212, 19914. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at the Evidence” Lipids, vol. 45 pp. 893-905, 2010

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